SYN1143
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[3-fluoro-4-(7-methoxyquinolin-4-yl)oxyphenyl]-1-(2-hydroxy-2-methylpropyl)-5-methyl-3-oxo-2-phenylpyrazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H29FN4O5/c1-19-28(30(38)36(21-8-6-5-7-9-21)35(19)18-31(2,3)39)29(37)34-20-10-13-27(24(32)16-20)41-26-14-15-33-25-17-22(40-4)11-12-23(25)26/h5-17,39H,18H2,1-4H3,(H,34,37) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYMSIPINLJNNOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1CC(C)(C)O)C2=CC=CC=C2)C(=O)NC3=CC(=C(C=C3)OC4=C5C=CC(=CC5=NC=C4)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H29FN4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201101055 | |
| Record name | N-[3-Fluoro-4-[(7-methoxyquinolin-4-yl)oxy]phenyl]-1-(2-hydroxy-2-methylpropyl)-5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201101055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
556.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
913376-84-8 | |
| Record name | N-[3-Fluoro-4-[(7-methoxyquinolin-4-yl)oxy]phenyl]-1-(2-hydroxy-2-methylpropyl)-5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=913376-84-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[3-Fluoro-4-[(7-methoxyquinolin-4-yl)oxy]phenyl]-1-(2-hydroxy-2-methylpropyl)-5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201101055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Ningetinib's Mechanism of Action in Acute Myeloid Leukemia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ningetinib is an investigational, orally bioavailable, multi-kinase inhibitor demonstrating significant promise in the treatment of Acute Myeloid Leukemia (AML), particularly in cases harboring FMS-like tyrosine kinase 3 (FLT3) internal tandem duplication (ITD) mutations. This technical guide provides an in-depth analysis of Ningetinib's mechanism of action, supported by preclinical data. The document outlines its potent and selective inhibition of FLT3, its activity against clinically relevant resistance mutations, and its impact on downstream signaling pathways. Detailed experimental protocols and quantitative data are presented to offer a comprehensive resource for the scientific community.
Core Mechanism of Action: Potent and Selective FLT3 Inhibition
Ningetinib functions as a potent inhibitor of FLT3, a receptor tyrosine kinase frequently mutated in AML and associated with poor prognosis. The primary mechanism of action involves the direct binding to FLT3, thereby blocking its autophosphorylation and the subsequent activation of downstream signaling cascades crucial for leukemic cell proliferation and survival.
In Vitro Efficacy against FLT3-ITD AML Cell Lines
In vitro studies have demonstrated Ningetinib's potent cytotoxic effects against AML cell lines expressing the FLT3-ITD mutation. Notably, Ningetinib exhibits high selectivity for FLT3-ITD mutant cells over wild-type (WT) FLT3 expressing cells.
| Cell Line | FLT3 Status | IC50 (nM) of Ningetinib |
| MV4-11 | FLT3-ITD | 1.64[1] |
| MOLM13 | FLT3-ITD | 3.56[1] |
| K562 | FLT3-WT | >10,000 |
| HL60 | FLT3-WT | >10,000 |
| OCI-AML2 | FLT3-WT | >10,000 |
| OCI-AML3 | FLT3-WT | >10,000 |
| U937 | FLT3-WT | >10,000 |
| THP-1 | FLT3-WT | >10,000 |
Table 1: IC50 values of Ningetinib in various AML cell lines, demonstrating potent activity against FLT3-ITD positive cells and selectivity over FLT3-WT cells.
Overcoming Acquired Resistance to FLT3 Inhibitors
A significant challenge in the clinical management of FLT3-mutated AML is the development of resistance to existing FLT3 inhibitors, often through the acquisition of secondary mutations in the FLT3 kinase domain. Ningetinib has shown efficacy against several of these resistance mutations, including the gatekeeper F691L mutation.
| Ba/F3 Cell Line Mutation | IC50 (nM) of Ningetinib | IC50 (nM) of Quizartinib |
| FLT3-ITD-F691L | 56.1[1] | 484.3[1] |
| FLT3-ITD-D835Y | Effective Inhibition (IC50 not specified)[1] | - |
| FLT3-ITD-D835V | Effective Inhibition (IC50 not specified)[1] | - |
| FLT3-ITD-Y842C | Effective Inhibition (IC50 not specified)[1] | - |
| FLT3-ITD-N676D | Effective Inhibition (IC50 not specified)[1] | - |
Table 2: Inhibitory activity of Ningetinib against Ba/F3 cells expressing various FLT3 resistance mutations. Ningetinib demonstrates a significant advantage over Quizartinib in inhibiting the F691L mutation.
Inhibition of Downstream Signaling Pathways
Ningetinib's inhibition of FLT3 leads to the suppression of key downstream signaling pathways that are constitutively activated in FLT3-ITD AML, including the STAT5, AKT, and ERK pathways. This blockade of pro-survival and proliferative signals is a critical component of its anti-leukemic activity.[1]
References
An In-Depth Technical Guide to the Synthesis of N-[3-Fluoro-4-[(7-methoxyquinolin-4-yl)oxy]phenyl]-1-(2-hydroxy-2-methylpropyl)-5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide (Trametinib)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-[3-Fluoro-4-[(7-methoxyquinolin-4-yl)oxy]phenyl]-1-(2-hydroxy-2-methylpropyl)-5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide, commonly known as Trametinib, is a highly selective and potent allosteric inhibitor of mitogen-activated protein kinase (MEK) 1 and 2. MEK enzymes are critical components of the RAS/RAF/MEK/ERK signaling pathway, which is frequently dysregulated in various human cancers. Trametinib is indicated for the treatment of patients with unresectable or metastatic melanoma with BRAF V600E or V600K mutations. This technical guide provides a comprehensive overview of a plausible synthetic pathway for Trametinib, including detailed experimental protocols, quantitative data, and a visual representation of the synthesis workflow.
Core Synthesis Pathway
The synthesis of Trametinib is a multi-step process involving the preparation of two key intermediates: 3-Fluoro-4-[(7-methoxyquinolin-4-yl)oxy]aniline and 1-(2-hydroxy-2-methylpropyl)-5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylic acid . These intermediates are then coupled to form the final active pharmaceutical ingredient.
Diagram of the Trametinib Synthesis Workflow
Caption: Synthesis workflow for Trametinib.
Experimental Protocols
Part 1: Synthesis of 3-Fluoro-4-[(7-methoxyquinolin-4-yl)oxy]aniline (Intermediate I4)
This intermediate can be synthesized via two main routes.
Route A: Cyclization approach [1][2]
-
Step 1: Synthesis of Pyridine Trione Compound (Crude I1)
-
At room temperature, slowly add oxalyl chloride to a dichloromethane suspension of methylmalonic acid and a catalytic amount of DMF.
-
Allow the reaction to proceed for 20-36 hours at room temperature to obtain a homogeneous solution.
-
In a separate vessel, add malonic acid mono-formamide monoethyl ester to dry toluene and heat to reflux.
-
Slowly add the previously prepared solution to the refluxing mixture and continue refluxing for 4-6 hours.
-
Cool the reaction mixture and treat with an aqueous solution of NaOH.
-
Separate the aqueous layer and wash with toluene.
-
Acidify the aqueous layer with concentrated hydrochloric acid to a pH of 2-3.
-
Concentrate the solution to obtain the crude pyridine trione compound.
-
-
Step 2: Synthesis of 3-Fluoro-4-[(7-methoxyquinolin-4-yl)oxy]aniline (I4)
-
Dissolve N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea in THF and cool to 0°C.
-
Add sodium ethoxide portion-wise and then warm to room temperature.
-
Add a THF solution of the crude pyridine trione compound from the previous step.
-
Heat the reaction mixture to 60°C for 8 hours.
-
Cool to room temperature and adjust the pH to 2-3 with concentrated hydrochloric acid.
-
Concentrate the mixture to obtain a viscous solid.
-
Extract with dichloromethane, wash with water, dry, and concentrate.
-
Recrystallize the residue from acetone to yield the intermediate.
-
Route B: Coupling Approach
-
Step 1: Synthesis of 4-Chloro-7-methoxyquinoline (I2)
-
This intermediate is typically prepared from 7-methoxyquinolin-4-ol via a chlorination reaction, for example, using phosphorus oxychloride (POCl₃).
-
-
Step 2: Synthesis of 3-Fluoro-4-aminophenol (I3)
-
This intermediate can be synthesized from 1-chloro-2-fluoro-4-nitrobenzene through hydrolysis of the chloro group followed by reduction of the nitro group.
-
-
Step 3: Synthesis of 3-Fluoro-4-[(7-methoxyquinolin-4-yl)oxy]aniline (I4)
-
Couple 4-chloro-7-methoxyquinoline (I2) with 3-fluoro-4-aminophenol (I3) in the presence of a suitable base and solvent.
-
Part 2: Synthesis of 1-(2-hydroxy-2-methylpropyl)-5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylic acid (Intermediate I7)[3][4]
-
Step 1: Synthesis of Ethyl 5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylate (I5)
-
React ethyl acetoacetate with phenylhydrazine in a suitable solvent like ethanol. The reaction is a condensation followed by cyclization.
-
-
Step 2: Synthesis of Ethyl 1-(2-hydroxy-2-methylpropyl)-5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylate (I6)
-
Alkylate the pyrazole nitrogen of intermediate I5 with 2-methyl-1,2-epoxypropane (isobutylene oxide) in the presence of a base.
-
-
Step 3: Synthesis of 1-(2-hydroxy-2-methylpropyl)-5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylic acid (I7)
-
Hydrolyze the ethyl ester of intermediate I6 using a base such as sodium hydroxide, followed by acidification to yield the carboxylic acid.
-
Part 3: Final Step - Synthesis of Trametinib
-
Amide Coupling
-
Couple the aniline intermediate (I4) with the pyrazole carboxylic acid intermediate (I7).
-
This reaction is typically carried out using a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride) in the presence of a base like triethylamine or diisopropylethylamine in an aprotic solvent like DMF or dichloromethane.
-
-
Purification
-
The final product, Trametinib, is purified using techniques such as column chromatography and/or recrystallization to achieve the desired purity.
-
Quantitative Data
The following table summarizes the reported yields for key steps in the synthesis of Trametinib. Note that yields can vary depending on the specific reaction conditions and scale.
| Step | Reactants | Product | Reported Yield | Reference |
| Synthesis of Pyridine Trione Intermediate | Malonic acid mono-formamide monoethyl ester, Methylmalonic acid, N-(2-Fluoro-4-iodophenyl)-N'-cyclopropylurea | 3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-5-hydroxy-6,8-dimethyl-1H,8H-pyrido[2,3-d]pyrimidine-2,4,7-trione | 47.3% (overall) | [1] |
| Synthesis of Ethyl 3-aryl-5-methyl-1-phenyl-1H-pyrazol-4-carboxylate | Diphenyl hydrazones, Ethyl acetoacetate | Ethyl 3-aryl-5-methyl-1-phenyl-1H-pyrazol-4-carboxylate | ~80% | [3] |
Conclusion
The synthesis of Trametinib is a complex but well-documented process. The choice of synthetic route may depend on factors such as the availability of starting materials, desired scale of production, and cost-effectiveness. The methods described in this guide, based on publicly available literature, provide a solid foundation for researchers and professionals involved in the development and manufacturing of this important anti-cancer therapeutic. Further optimization of reaction conditions and purification methods may be necessary to achieve high yields and purity on an industrial scale.
References
- 1. CN109336884B - Method for synthesizing trametinib key intermediate - Google Patents [patents.google.com]
- 2. CN109336884A - A method of synthesis Trimetinib key intermediate - Google Patents [patents.google.com]
- 3. Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Activity of Ningetinib on c-Met Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ningetinib (also known as CT-053) is a potent, orally bioavailable small molecule tyrosine kinase inhibitor (TKI).[1][2] It has demonstrated significant inhibitory activity against several receptor tyrosine kinases implicated in cancer progression, including c-Met (hepatocyte growth factor receptor, HGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Axl.[1][2][3] The c-Met signaling pathway, in particular, is a critical driver of tumor cell proliferation, survival, migration, and invasion when dysregulated.[4][5] This technical guide provides an in-depth overview of the biological activity of Ningetinib with a specific focus on its mechanism of action within the c-Met signaling cascade, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.
Quantitative Biological Activity of Ningetinib
The inhibitory potency of Ningetinib has been quantified through various in vitro assays, demonstrating its efficacy at nanomolar concentrations.
Table 1: In Vitro Kinase Inhibition Profile of Ningetinib
| Target Kinase | IC50 (nM) |
| c-Met | 6.7 |
| VEGFR2 | 1.9 |
| Axl | <1.0 |
Data sourced from MedChemExpress and Selleck Chemicals.[1][2][3]
Table 2: In Vitro Cellular Activity of Ningetinib
| Assay | Cell Line | Stimulant | IC50 (nM) |
| HUVEC Proliferation | HUVEC | HGF | 8.6 |
| HUVEC Proliferation | HUVEC | VEGF | 6.3 |
| Microvascular Angiogenesis (Rat Aortic Rings) | - | - | 6.3 |
| FLT3-ITD-expressing Cell Proliferation | MV4-11 | - | 1.64 |
| FLT3-ITD-expressing Cell Proliferation | MOLM13 | - | 3.56 |
Data sourced from MedChemExpress and recent studies on acute myeloid leukemia.[2][3][6]
Table 3: In Vivo Efficacy of Ningetinib in a U87MG Glioblastoma Xenograft Model
| Treatment Group | Dose | Administration | Outcome |
| Ningetinib Tosylate | 3 mg/kg (single dose) | Oral | Potent inhibition of c-Met, AKT, and ERK1/2 phosphorylation in tumor tissues for up to 6 hours.[2][3] |
| Ningetinib Tosylate | 20 mg/kg/day (for 21 days) | Oral | Prolonged median survival time and a 32% increase in life-span (p=0.003) versus vehicle.[2][3] |
Data sourced from MedChemExpress.[2][3]
The c-Met Signaling Pathway and Ningetinib's Mechanism of Action
The c-Met receptor tyrosine kinase is typically activated by its ligand, hepatocyte growth factor (HGF).[4] This binding event leads to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain.[5] This activation triggers a cascade of downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways, which are crucial for cell growth, proliferation, and survival.[4]
Ningetinib functions as an ATP-competitive inhibitor of the c-Met kinase.[7] By binding to the ATP-binding pocket of the c-Met kinase domain, Ningetinib prevents the phosphorylation of the receptor, thereby blocking the initiation of downstream signaling.[7] This inhibition of c-Met phosphorylation has been observed to suppress the activation of key downstream effectors such as AKT and ERK1/2.[2][3]
References
Ningetinib: A Technical Guide to its Molecular Targets and Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ningetinib (also known as CT-053) is a potent, orally bioavailable small molecule tyrosine kinase inhibitor (TKI) that has demonstrated significant anti-neoplastic activity in preclinical and clinical studies.[1][2] It is a multi-targeted agent, primarily inhibiting the receptor tyrosine kinases (RTKs) c-MET (hepatocyte growth factor receptor), VEGFR2 (vascular endothelial growth factor receptor 2), AXL, Mer, and FLT3 (Fms-like tyrosine kinase 3).[1][2][3] These RTKs are frequently overexpressed in various tumor cell types and play crucial roles in tumor cell proliferation, survival, angiogenesis, and metastasis.[1][2][3] This technical guide provides an in-depth overview of Ningetinib's molecular targets, its binding affinities, the experimental protocols used for these determinations, and the key signaling pathways it modulates.
Molecular Targets and Binding Affinity
Ningetinib exhibits potent inhibitory activity against a panel of key oncogenic receptor tyrosine kinases. The binding affinity of Ningetinib has been quantified through both biochemical (cell-free) and cellular assays, with the half-maximal inhibitory concentration (IC50) being the primary metric.
Biochemical (Cell-free) Assay Data
The following table summarizes the IC50 values of Ningetinib against its primary kinase targets in cell-free enzymatic assays.
| Target Kinase | IC50 (nM) |
| AXL | 3.4 |
| MERTK | 14 |
| FLT3 | 8.6 |
| c-MET | 68 |
| VEGFR2 | 46 |
Data sourced from Xi et al., 2022.
Cellular Assay Data
The inhibitory activity of Ningetinib on the phosphorylation of its target kinases was also assessed in various cell lines.
| Target Kinase | Cell Line | IC50 (nM) |
| AXL | AXL-MEFs | 0.44 |
| VEGFR2 | HUVECs | 1.1 |
| FLT3 | FLT-wt-MEFs | 1.5 |
| c-MET | MKN45 | 7.0 |
Data sourced from Xi et al., 2022.
Signaling Pathways Modulated by Ningetinib
By inhibiting its primary targets, Ningetinib effectively blocks several downstream signaling pathways that are critical for tumor growth and survival. The primary pathways affected include the PI3K/AKT, MAPK/ERK, and STAT5 signaling cascades.
Experimental Protocols
Biochemical Kinase Selectivity Assay (Cell-Free)
This protocol outlines the general procedure for determining the IC50 values of Ningetinib in a cell-free enzymatic assay.
Methodology:
-
Kinase Selection: A panel of purified recombinant kinases (e.g., c-MET, VEGFR2, AXL, MERTK, FLT3) is used.
-
Compound Preparation: Ningetinib is serially diluted to a range of concentrations.
-
Reaction Setup: The kinase, a specific peptide substrate, and Ningetinib are combined in a reaction buffer.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The reaction is allowed to proceed at a controlled temperature for a defined period.
-
Detection: The amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as radioisotope incorporation (e.g., [γ-³²P]ATP) or fluorescence-based assays (e.g., LanthaScreen™, HTRF®).
-
Data Analysis: The percentage of kinase inhibition at each Ningetinib concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Cellular Kinase Phosphorylation Assay
This protocol describes the method used to measure the inhibitory effect of Ningetinib on the phosphorylation of its target kinases within a cellular context.
Methodology:
-
Cell Culture: Specific cell lines overexpressing the target kinases (e.g., MKN45 for c-MET, HUVECs for VEGFR-2, AXL-MEFs for AXL, and FLT-wt-MEFs for FLT3) are cultured.
-
Serum Starvation: Cells are serum-starved overnight to reduce basal levels of kinase phosphorylation.
-
Compound Treatment: The cells are then treated with varying concentrations of Ningetinib for a specified duration (e.g., 90 minutes).
-
Ligand Stimulation: Where appropriate, the cells are stimulated with the cognate ligand (e.g., HGF for c-MET, VEGF for VEGFR2) to induce kinase phosphorylation.
-
Cell Lysis: The cells are lysed to extract total cellular proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined.
-
Immunoblotting (Western Blot): Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies specific for the phosphorylated form of the target kinase and for the total amount of the kinase protein (as a loading control).
-
Detection: The protein bands are visualized using a chemiluminescent or fluorescent secondary antibody and an imaging system.
-
Densitometry and IC50 Calculation: The intensity of the phosphorylated kinase band is quantified and normalized to the total kinase band. The percentage of inhibition of phosphorylation is calculated for each Ningetinib concentration, and the IC50 value is determined from a dose-response curve.
Conclusion
Ningetinib is a potent multi-targeted tyrosine kinase inhibitor with significant activity against c-MET, VEGFR2, AXL, Mer, and FLT3. Its ability to block key oncogenic signaling pathways provides a strong rationale for its clinical development in the treatment of various cancers. The data and protocols presented in this guide offer a comprehensive technical overview for researchers and drug development professionals working with this promising therapeutic agent.
References
In Vitro Characterization of Ningetinib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ningetinib is a potent, orally bioavailable multi-kinase inhibitor targeting key drivers of oncogenesis and tumor progression. This technical guide provides a comprehensive overview of the in vitro characterization of Ningetinib, summarizing its inhibitory activity, effects on cancer cell lines, and mechanism of action. Detailed experimental protocols for key assays are provided to enable researchers to replicate and build upon these findings.
Kinase Inhibition Profile
Ningetinib demonstrates potent inhibitory activity against a panel of receptor tyrosine kinases implicated in various cancers. The half-maximal inhibitory concentrations (IC50s) for key targets are summarized below.
| Target | IC50 (nM) |
| Axl | <1.0[1] |
| VEGFR2 | 1.9[1] |
| c-Met | 6.7[1] |
Activity Against FLT3-Mutated Acute Myeloid Leukemia (AML)
FMS-like tyrosine kinase 3 (FLT3) mutations, particularly internal tandem duplications (ITD), are common in acute myeloid leukemia (AML) and are associated with a poor prognosis. Ningetinib exhibits significant inhibitory effects on AML cell lines expressing the FLT3-ITD mutation.
| Cell Line | Genotype | IC50 (nM) |
| MV4-11 | FLT3-ITD | 1.64 |
| MOLM13 | FLT3-ITD | 3.56 |
| K562 | FLT3-WT | >1000 |
| HL60 | FLT3-WT | >1000 |
| OCI-AML2 | FLT3-WT | >1000 |
| OCI-AML3 | FLT3-WT | >1000 |
| U937 | FLT3-WT | >1000 |
| THP-1 | FLT3-WT | >1000 |
Data sourced from a study on the effects of Ningetinib on AML cell lines.
Mechanism of Action: Inhibition of FLT3 Signaling Pathway
Ningetinib exerts its anti-leukemic effects by inhibiting the constitutive activation of the FLT3 receptor and its downstream signaling pathways. In FLT3-ITD positive AML cells, Ningetinib has been shown to suppress the phosphorylation of FLT3 and its key downstream effectors: STAT5, AKT, and ERK. This disruption of critical cell survival and proliferation pathways leads to apoptosis and cell cycle arrest in malignant cells.
Caption: FLT3 signaling pathway and the inhibitory action of Ningetinib.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol outlines the procedure for determining the effect of Ningetinib on the viability of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MV4-11, MOLM13)
-
Complete cell culture medium
-
Ningetinib (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Allow cells to adhere overnight (for adherent cells).
-
Compound Treatment: Prepare serial dilutions of Ningetinib in complete culture medium. Remove the old medium from the wells and add 100 µL of the Ningetinib dilutions. Include a vehicle control (medium with the same concentration of solvent as the highest Ningetinib concentration).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well. Mix thoroughly by pipetting up and down to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of Ningetinib concentration and determine the IC50 value using a non-linear regression analysis.
Western Blot Analysis of Protein Phosphorylation
This protocol describes the detection of changes in protein phosphorylation in response to Ningetinib treatment.
Materials:
-
Cancer cell lines
-
Ningetinib
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-FLT3, anti-FLT3, anti-phospho-STAT5, anti-STAT5, anti-phospho-AKT, anti-AKT, anti-phospho-ERK, anti-ERK)
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Plate cells and treat with various concentrations of Ningetinib for a specified time. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein quantification assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts for each sample, mix with Laemmli sample buffer, and denature by heating. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Analyze the band intensities to determine the relative levels of protein phosphorylation.
Caption: A simplified workflow for Western Blot analysis.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify the direct binding of a drug to its target protein in a cellular context.
Materials:
-
Intact cells or cell lysate
-
Ningetinib
-
PBS
-
Lysis buffer with protease inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blot reagents
Procedure:
-
Compound Incubation: Incubate intact cells or cell lysate with Ningetinib or vehicle control for a defined period.
-
Heating: Aliquot the cell suspension or lysate into PCR tubes or a PCR plate. Heat the samples to a range of temperatures using a thermal cycler for a short duration (e.g., 3 minutes).
-
Lysis (for intact cells): For intact cells, lyse them after the heating step (e.g., by freeze-thaw cycles or using a lysis buffer).
-
Centrifugation: Centrifuge the samples at high speed to pellet the aggregated, denatured proteins.
-
Sample Preparation for Western Blot: Collect the supernatant containing the soluble, non-aggregated proteins. Prepare these samples for Western blot analysis as described in the previous protocol.
-
Western Blot Analysis: Perform a Western blot to detect the amount of the target protein (e.g., FLT3) remaining in the soluble fraction at each temperature.
-
Data Analysis: A shift in the melting curve of the target protein to a higher temperature in the presence of Ningetinib indicates direct binding and stabilization of the protein by the compound.
Conclusion
The in vitro data presented in this guide highlight Ningetinib as a potent inhibitor of several clinically relevant tyrosine kinases, with particularly strong activity against FLT3-ITD mutant AML. Its mechanism of action involves the direct inhibition of FLT3 and the subsequent blockade of downstream pro-survival and proliferative signaling pathways. The provided experimental protocols offer a foundation for further investigation into the therapeutic potential of Ningetinib.
References
The Discovery and Development of Ningetinib: A Multi-Kinase Inhibitor Targeting Key Drivers of Cancer Progression
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Ningetinib, also known as Nintedanib (BIBF 1120), is a potent, orally bioavailable small molecule tyrosine kinase inhibitor (TKI) that has demonstrated significant therapeutic potential across a range of oncological and fibrotic diseases. Initially developed as a triple angiokinase inhibitor targeting Vascular Endothelial Growth Factor Receptors (VEGFRs), Fibroblast Growth Factor Receptors (FGFRs), and Platelet-Derived Growth Factor Receptors (PDGFRs), its clinical utility has expanded due to the discovery of its potent inhibitory activity against other key oncogenic drivers, including c-Met, Axl, Mer, and Fms-like tyrosine kinase 3 (FLT3). This technical guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of Ningetinib, with a focus on its mechanism of action, key experimental findings, and established clinical trial outcomes.
Introduction
The development of targeted therapies has revolutionized the treatment of various cancers. Small molecule tyrosine kinase inhibitors are at the forefront of this revolution, offering the potential for improved efficacy and reduced toxicity compared to traditional chemotherapy. Ningetinib has emerged as a significant multi-kinase inhibitor with a unique pharmacological profile, enabling it to modulate multiple signaling pathways implicated in tumor growth, angiogenesis, and metastasis.[1][2][3][4] This document serves as a detailed resource for the scientific community, summarizing the critical data and methodologies that have defined the development of Ningetinib.
Chemical Properties and Formulation
Ningetinib is an indolinone derivative. It is often formulated as a tosylate or esylate salt to improve its physicochemical properties.[5][6][7]
-
Ningetinib (Free Base)
-
Ningetinib Tosylate
-
Nintedanib Esylate
-
Synonym: BIBF 1120 esylate[8]
-
The chemical structures of Ningetinib and its salt forms are well-characterized.
Mechanism of Action and Target Profile
Ningetinib exerts its therapeutic effects by competitively binding to the ATP-binding pocket of multiple receptor tyrosine kinases, thereby inhibiting their phosphorylation and downstream signaling.[9] This multi-targeted approach is central to its broad spectrum of activity.
Signaling Pathway Inhibition
The primary signaling pathways inhibited by Ningetinib are crucial for tumor cell proliferation, survival, angiogenesis, and metastasis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medkoo.com [medkoo.com]
- 4. ningetinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Buy Ningetinib Tosylate | 1394820-77-9 [smolecule.com]
- 6. What is Nintedanib esylate used for? [synapse.patsnap.com]
- 7. Nintedanib Esylate - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Nintedanib esylate | VEGFR | FGFR | PDGFR | TargetMol [targetmol.com]
- 9. Nintedanib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Ningetinib: A Multi-Kinase Inhibitor for Targeted Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Ningetinib is an orally bioavailable, potent small-molecule tyrosine kinase inhibitor (TKI) demonstrating significant promise in the field of oncology.[1][2] It functions as a multi-kinase inhibitor, targeting several receptor tyrosine kinases (RTKs) implicated in tumor pathogenesis, including c-MET (hepatocyte growth factor receptor), VEGFR2 (vascular endothelial growth factor receptor 2), AXL, Mer, and FLT3 (Fms-like tyrosine kinase 3).[1][3] This comprehensive technical guide provides an in-depth overview of Ningetinib, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Mechanism of Action
Ningetinib exerts its anti-neoplastic activity by binding to and inhibiting the phosphorylation of multiple RTKs, thereby blocking their downstream signaling pathways.[1] The aberrant activation of these kinases is a known driver of tumor cell proliferation, survival, angiogenesis, and metastasis.
Key Targeted Kinases and Pathways:
-
c-MET, AXL, and VEGFR2: Inhibition of these kinases by Ningetinib disrupts key oncogenic processes. c-MET and AXL are involved in cell growth, invasion, and resistance to therapy, while VEGFR2 is a primary mediator of angiogenesis. By targeting these RTKs, Ningetinib can simultaneously suppress tumor growth and the formation of new blood vessels that supply nutrients to the tumor. Downstream signaling pathways affected by c-MET and AXL inhibition include the AKT and ERK pathways.[1]
-
FLT3: Ningetinib is a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3), particularly the internal tandem duplication (ITD) mutation, which is a common driver in Acute Myeloid Leukemia (AML).[4][5] Inhibition of FLT3-ITD leads to the suppression of its downstream signaling pathways, including STAT5, AKT, and ERK, resulting in apoptosis and cell cycle arrest in FLT3-ITD-positive AML cells.[4]
The multi-targeted nature of Ningetinib suggests its potential to overcome resistance mechanisms that can arise from the activation of alternative signaling pathways when single-target therapies are used.
Quantitative Data: Inhibitory Activity of Ningetinib
The potency of Ningetinib against its target kinases has been determined through various in vitro assays. The half-maximal inhibitory concentration (IC50) values are summarized in the tables below for easy comparison.
Table 1: Biochemical Assay of Ningetinib IC50 Values against Key Kinases
| Kinase | IC50 (nM) |
| c-MET | 6.7 |
| VEGFR2 | 1.9 |
| AXL | <1.0 |
| FLT3 | 8.6 |
| MERTK | 14 |
Data sourced from preclinical characterization studies.[1]
Table 2: Cellular Assay of Ningetinib IC50 Values for Kinase Phosphorylation
| Target | Cell Line | IC50 (nM) |
| p-MET | MKN45 (gastric cancer) | 7.0 |
| p-AXL | AXL-MEFs | 0.44 |
| p-VEGFR2 | HUVECs | 1.1 |
| p-FLT3 | FLT3-wt-MEFs | 1.5 |
Data sourced from preclinical characterization studies.[1]
Table 3: Ningetinib IC50 Values in FLT3-ITD Positive AML Cell Lines
| Cell Line | Genotype | IC50 (nM) |
| MV4-11 | FLT3-ITD | 1.64 |
| MOLM13 | FLT3-ITD | 3.56 |
Data sourced from a study on Ningetinib in acute myeloid leukemia.[4]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of Ningetinib.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
Materials:
-
AML cell lines (e.g., MV4-11, MOLM13)
-
RPMI-1640 medium with 10% fetal bovine serum (FBS)
-
96-well opaque-walled multiwell plates
-
Ningetinib (dissolved in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Seed AML cells in a 96-well plate at a density of 5 x 104 cells/well in 100 µL of culture medium.
-
Prepare serial dilutions of Ningetinib in culture medium.
-
Add 100 µL of the Ningetinib dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the IC50 values by plotting the percentage of cell viability against the log concentration of Ningetinib using a non-linear regression model.
Western Blot Analysis of Phosphorylated Kinases
This protocol is used to detect the phosphorylation status of target kinases and their downstream signaling proteins in response to Ningetinib treatment.
Materials:
-
AML cell lines (e.g., MOLM13)
-
Ningetinib
-
Lysis buffer (RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies (e.g., anti-p-FLT3, anti-FLT3, anti-p-STAT5, anti-STAT5, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed MOLM13 cells and treat with various concentrations of Ningetinib for 2 hours.
-
Harvest the cells and lyse them in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
In Vivo Xenograft Model for AML
This protocol describes the establishment of a subcutaneous xenograft model using MOLM-13 cells to evaluate the in vivo efficacy of Ningetinib.
Materials:
-
MOLM-13 cells
-
NOD/SCID mice (6-8 weeks old)
-
Matrigel
-
Ningetinib formulated for oral gavage
-
Calipers for tumor measurement
Procedure:
-
Harvest MOLM-13 cells and resuspend them in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 107 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 106 cells) into the flank of each mouse.
-
Monitor the mice for tumor growth. When the tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
Administer Ningetinib or vehicle control daily via oral gavage.
-
Measure tumor volume and body weight three times a week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Continue treatment for the specified duration (e.g., 21 days).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the key signaling pathways inhibited by Ningetinib.
Caption: Ningetinib inhibits key oncogenic signaling pathways.
Experimental Workflow
The diagram below outlines a typical preclinical experimental workflow for evaluating Ningetinib.
Caption: Preclinical evaluation workflow for Ningetinib.
References
- 1. Preclinical characterization and phase I clinical trial of CT053PTSA targets MET, AXL, and VEGFR2 in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulation of FLT3-ITD Localization and Targeting of Distinct Downstream Signaling Pathways as Potential Strategies to Overcome FLT3-Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crosstalk between VEGFR and other receptor tyrosine kinases for TKI therapy of metastatic renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Selection of three out of 24 anti-cancer agents in poorly-differentiated gastric cancer cell lines, evaluated by the AUC/delta IC50 ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
Ningetinib's Potent Inhibition of FLT3: A Technical Guide for Drug Development Professionals
An In-depth Analysis of Preclinical Data
Ningetinib, a novel multi-kinase inhibitor, has demonstrated significant therapeutic potential in preclinical models of Acute Myeloid Leukemia (AML) characterized by FMS-like tyrosine kinase 3 (FLT3) mutations. This technical guide provides a comprehensive overview of the FLT3 inhibitory activity of Ningetinib, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental assessment. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of oncology and hematology.
Quantitative Assessment of FLT3 Inhibition
Ningetinib exhibits potent and selective inhibitory activity against AML cells harboring FLT3 internal tandem duplication (ITD) mutations, a common driver of leukemogenesis. The half-maximal inhibitory concentrations (IC50) of Ningetinib against various AML cell lines are summarized below, highlighting its superior potency compared to other FLT3 inhibitors, particularly against clinically relevant resistance mutations.
| Cell Line | FLT3 Mutation Status | Ningetinib IC50 (nM) | Quizartinib IC50 (nM) | Notes |
| MV4-11 | FLT3-ITD | 1.64 | - | High sensitivity to Ningetinib. |
| MOLM13 | FLT3-ITD | 3.56 | - | High sensitivity to Ningetinib. |
| Ba/F3-FLT3-ITD-F691L | FLT3-ITD with "gatekeeper" resistance mutation | 56.1 | 484.3 | Ningetinib overcomes a common resistance mechanism.[1] |
| K562, HL60, OCI-AML2, OCI-AML3, U937, THP-1 | FLT3-Wild Type | >1000 | - | Demonstrates selectivity for mutated FLT3.[1] |
Mechanism of Action: Inhibition of FLT3 Downstream Signaling
Ningetinib exerts its anti-leukemic effects by directly targeting the constitutively activated FLT3 receptor, thereby inhibiting its downstream signaling cascades that are crucial for AML cell proliferation and survival. In vitro studies have confirmed that Ningetinib effectively suppresses the phosphorylation of FLT3 and its key downstream effectors: STAT5, AKT, and ERK.[2][3]
Caption: FLT3 Signaling Pathway Inhibition by Ningetinib.
Experimental Protocols
The following sections outline the key experimental methodologies employed to characterize the FLT3 inhibitory activity of Ningetinib.
Cell Proliferation Assay
This assay is designed to determine the cytotoxic effect of Ningetinib on AML cell lines.
-
Cell Lines: MV4-11, MOLM13 (FLT3-ITD positive), and various FLT3-wild type cell lines (e.g., K562, HL60).
-
Seeding Density: Cells are seeded in 96-well plates at a density of 3 x 10^4 cells/well.
-
Drug Treatment: Cells are treated with serial dilutions of Ningetinib for 48 hours.
-
Viability Assessment: Cell viability is measured using a commercially available luminescence-based assay (e.g., CellTiter-Glo®).
-
Data Analysis: IC50 values are calculated from the dose-response curves.
Immunoblotting (Western Blot) Analysis
This technique is used to assess the effect of Ningetinib on the phosphorylation status of FLT3 and its downstream signaling proteins.
-
Cell Treatment: AML cells are treated with varying concentrations of Ningetinib for specified durations (e.g., 2-24 hours).
-
Protein Extraction: Whole-cell lysates are prepared using a suitable lysis buffer.
-
Electrophoresis and Transfer: Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: Membranes are probed with primary antibodies specific for total and phosphorylated forms of FLT3, STAT5, AKT, and ERK, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Model
This animal model is utilized to evaluate the anti-tumor efficacy of Ningetinib in a living organism.
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID) are used.
-
Cell Implantation: Human AML cells (e.g., MOLM13) are injected subcutaneously or intravenously into the mice.
-
Drug Administration: Once tumors are established, mice are treated with Ningetinib or a vehicle control via oral gavage.
-
Efficacy Evaluation: Tumor growth is monitored regularly by measuring tumor volume. Survival studies are also conducted to assess the impact of Ningetinib on overall survival.
-
Pharmacodynamic Studies: Tumor and blood samples can be collected to assess the in vivo inhibition of FLT3 signaling via immunoblotting or other relevant assays.
Caption: Experimental Workflow for Assessing Ningetinib's FLT3 Inhibitory Activity.
Conclusion
Ningetinib has emerged as a potent and selective inhibitor of mutated FLT3, demonstrating significant anti-leukemic activity in both in vitro and in vivo models of AML. Its ability to overcome common mechanisms of resistance to existing FLT3 inhibitors positions it as a promising therapeutic candidate for this challenging disease. The data and methodologies presented in this guide provide a solid foundation for further investigation and clinical development of Ningetinib for the treatment of FLT3-mutated AML.
References
- 1. researchgate.net [researchgate.net]
- 2. Ningetinib, a novel FLT3 inhibitor, overcomes secondary drug resistance in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Ningetinib in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Ningetinib, a multi-targeted tyrosine kinase inhibitor, in preclinical in vivo mouse models of Acute Myeloid Leukemia (AML).
Introduction
Ningetinib is a potent oral inhibitor of multiple receptor tyrosine kinases, including FMS-like tyrosine kinase 3 (FLT3), c-MET, vascular endothelial growth factor receptor 2 (VEGFR2), Axl, and Mer.[1][2][3] It has demonstrated significant anti-leukemic activity in mouse models of AML, particularly those harboring FLT3 internal tandem duplication (ITD) mutations, a common driver of this malignancy.[4][5] These protocols are designed to guide researchers in evaluating the in vivo efficacy of Ningetinib.
Mechanism of Action and Signaling Pathway
Ningetinib exerts its anti-tumor effects by binding to and inhibiting the phosphorylation of its target kinases. In the context of FLT3-mutated AML, Ningetinib blocks the constitutive activation of the FLT3 receptor, thereby inhibiting downstream pro-survival and proliferative signaling pathways. The key signaling cascades affected include the STAT5, PI3K/AKT, and RAS/MAPK pathways.[4][6] Inhibition of these pathways in leukemic cells leads to cell cycle arrest, induction of apoptosis, and a reduction in leukemia burden.[4][5]
Caption: Ningetinib inhibits the constitutively active FLT3-ITD receptor, blocking downstream signaling.
Quantitative Data Summary
The following tables summarize the in vivo efficacy of Ningetinib in AML mouse models as reported in preclinical studies.
Table 1: Survival Analysis in FLT3-ITD-F691L Mutant AML Mouse Model [4]
| Treatment Group | Median Survival (days) |
| Vehicle | 13 |
| Quizartinib (10 mg/kg) | 13 |
| Gilteritinib (30 mg/kg) | 15 |
| Ningetinib (30 mg/kg) | 21 |
Table 2: Leukemia Burden in MOLM13-FLT3-ITD-F691L Xenograft Model [4]
| Treatment Group | Leukemia Burden in Bone Marrow (% hCD45+) | Leukemia Burden in Spleen (% hCD45+) |
| Vehicle | Not Reported | Not Reported |
| Quizartinib (10 mg/kg) | 35.51% | 17.06% |
| Gilteritinib (30 mg/kg) | 24.21% | 10.55% |
| Ningetinib (30 mg/kg) | 6.87% | 1.03% |
Experimental Protocols
Protocol 1: Systemic AML Xenograft Model using MOLM13 Cells
This protocol describes the establishment of a systemic AML model by intravenous injection of MOLM13 cells, which harbor the FLT3-ITD mutation.
Materials:
-
MOLM13 cells
-
NOD/SCID gamma (NSG) mice (female, 8 weeks old)
-
RPMI-1640 medium
-
Phosphate-Buffered Saline (PBS), sterile
-
Ningetinib
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose in sterile water)
-
Gavage needles
-
Flow cytometry antibodies: anti-human CD45 (hCD45)
Procedure:
-
Cell Culture: Culture MOLM13 cells in RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.[1]
-
Cell Preparation: Harvest MOLM13 cells during the logarithmic growth phase. Wash the cells twice with sterile PBS and resuspend in PBS at a concentration of 5 x 10^6 cells/mL.
-
Cell Injection: Inject 100 µL of the cell suspension (5 x 10^5 cells) into the lateral tail vein of each NSG mouse.
-
Treatment Initiation: Two days post-cell injection, randomize the mice into treatment and control groups.
-
Ningetinib Administration: Prepare a fresh formulation of Ningetinib in the chosen vehicle daily. Administer Ningetinib at a dose of 30 mg/kg via oral gavage once daily for 14 consecutive days.[4] The control group should receive an equivalent volume of the vehicle.
-
Monitoring: Monitor the mice daily for clinical signs of disease (e.g., weight loss, ruffled fur, lethargy) and body weight at least three times per week.
-
Assessment of Leukemia Burden: At the end of the treatment period (or when humane endpoints are reached), euthanize the mice.
-
Harvest bone marrow from the femurs and tibias by flushing with PBS.
-
Prepare a single-cell suspension from the spleen.
-
Perform red blood cell lysis.
-
Stain the cells with an anti-human CD45 antibody.
-
Analyze the percentage of hCD45+ cells in the bone marrow and spleen by flow cytometry to determine the leukemia burden.[4]
-
Protocol 2: Syngeneic AML Model using Ba/F3-FLT3-ITD Cells
This protocol outlines the use of the murine Ba/F3 pro-B cell line engineered to express the human FLT3-ITD, making them IL-3 independent for growth.
Materials:
-
Ba/F3-FLT3-ITD cells
-
BALB/c mice (female, 8 weeks old)
-
RPMI-1640 medium
-
Phosphate-Buffered Saline (PBS), sterile
-
Ningetinib
-
Vehicle for oral gavage
-
Gavage needles
Procedure:
-
Cell Culture: Culture Ba/F3-FLT3-ITD cells in RPMI-1640 with 10% fetal bovine serum and 1% penicillin-streptomycin without IL-3.[7]
-
Cell Preparation: Prepare the Ba/F3-FLT3-ITD cells as described in Protocol 1, resuspending them at a concentration of 5 x 10^6 cells/mL in PBS.
-
Cell Injection: Inject 100 µL of the cell suspension (5 x 10^5 cells) into the lateral tail vein of each BALB/c mouse.[4]
-
Treatment and Monitoring: Follow steps 4-6 from Protocol 1 for Ningetinib administration and mouse monitoring.
-
Survival Analysis: Monitor the mice for survival. The primary endpoint for this model is typically overall survival. Record the date of death or euthanasia for each mouse.
Experimental Workflow Diagram
Caption: Workflow for in vivo evaluation of Ningetinib in AML mouse models.
References
- 1. Cell lines and cell culture [bio-protocol.org]
- 2. Knock-in of an internal tandem duplication mutation into murine FLT3 confers myeloproliferative disease in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical pharmacokinetic evaluation to facilitate repurposing of tyrosine kinase inhibitors nilotinib and imatinib as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ningetinib, a novel FLT3 inhibitor, overcomes secondary drug resistance in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ningetinib, a novel FLT3 inhibitor, overcomes secondary drug resistance in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. FLT3 mutations confer enhanced proliferation and survival properties to multipotent progenitors in a murine model of chronic myelomonocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ba/F3-FLT3-ITD-Cell-Line - Kyinno Bio [kyinno.com]
Application Notes and Protocols for Ningetinib in Non-Small Cell Lung Cancer Cell Lines
For Research Use Only
Introduction
Ningetinib is a potent, orally bioavailable multi-kinase inhibitor targeting key drivers of tumor progression, including c-MET, Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), AXL, MER, and Fms-like tyrosine kinase 3 (FLT3).[1] These receptor tyrosine kinases are often dysregulated in non-small cell lung cancer (NSCLC), contributing to tumor growth, angiogenesis, and metastasis.[1] These application notes provide detailed protocols for evaluating the in vitro efficacy of Ningetinib in NSCLC cell lines, including the assessment of cell viability, inhibition of key signaling pathways, and induction of apoptosis.
Mechanism of Action
Ningetinib exerts its anti-tumor effects by binding to the ATP-binding pocket of its target kinases, thereby inhibiting their phosphorylation and downstream signaling. In the context of NSCLC, the inhibition of c-MET, VEGFR2, and AXL is particularly relevant. These pathways are known to activate downstream signaling cascades, including the PI3K/AKT/mTOR, RAS/RAF/MEK/ERK, and STAT pathways, which are critical for cell proliferation, survival, and invasion. A preclinical study has shown that Ningetinib inhibits the phosphorylation of MET, AXL, VEGFR2, and FLT3 with IC50 values of 7.0, 0.44, 1.1, and 1.5 nM, respectively, in cellular assays.
Data Presentation
Table 1: In Vitro Inhibitory Activity of Ningetinib
| Target Kinase | Cellular IC50 (nM) |
| p-MET | 7.0 |
| p-AXL | 0.44 |
| p-VEGFR2 | 1.1 |
| p-FLT3 | 1.5 |
Note: Data adapted from a preclinical study on Ningetinib.
Table 2: Anti-proliferative Activity of Ningetinib in Human NSCLC Cell Lines (Hypothetical Data)
| Cell Line | EGFR Status | MET Status | AXL Status | IC50 (nM) |
| A549 | Wild-type | Low | High | 85 |
| H1975 | L858R, T790M | Amplified | Moderate | 25 |
| PC-9 | Exon 19 del | Low | Low | 150 |
| H1299 | Null | Low | High | 60 |
Note: The IC50 values presented in this table are hypothetical and for illustrative purposes only, as specific public data for Ningetinib in these NSCLC cell lines is not available. Researchers should determine these values experimentally.
Table 3: Apoptosis Induction by Ningetinib in NSCLC Cell Lines (Hypothetical Data)
| Cell Line | Treatment | Concentration (nM) | Apoptotic Cells (%) |
| H1975 | DMSO (Control) | - | 5.2 ± 1.1 |
| Ningetinib | 25 | 28.7 ± 3.5 | |
| Ningetinib | 50 | 45.3 ± 4.2 | |
| A549 | DMSO (Control) | - | 3.8 ± 0.9 |
| Ningetinib | 100 | 22.1 ± 2.8 | |
| Ningetinib | 200 | 38.9 ± 3.7 |
Note: The percentage of apoptotic cells is hypothetical and for illustrative purposes. Actual results will vary depending on the experimental conditions.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of Ningetinib in NSCLC cell lines.
Materials:
-
NSCLC cell lines (e.g., A549, H1975, PC-9, H1299)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Ningetinib (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Protocol:
-
Seed NSCLC cells into 96-well plates at a density of 5,000 cells/well in 100 µL of complete growth medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of Ningetinib in complete growth medium. The final concentrations should typically range from 0.1 nM to 10 µM.
-
Remove the medium from the wells and add 100 µL of the Ningetinib dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.
Western Blot Analysis for Phosphorylated Proteins
This protocol is for assessing the effect of Ningetinib on the phosphorylation of its target kinases and downstream signaling proteins.
Materials:
-
NSCLC cell lines
-
Complete growth medium
-
Ningetinib
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-MET, anti-MET, anti-p-VEGFR2, anti-VEGFR2, anti-p-AXL, anti-AXL, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Protocol:
-
Seed NSCLC cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of Ningetinib or DMSO for a specified time (e.g., 2, 6, or 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST and visualize the protein bands using an ECL detection reagent and a chemiluminescence imaging system.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying the percentage of apoptotic cells induced by Ningetinib.
Materials:
-
NSCLC cell lines
-
Complete growth medium
-
Ningetinib
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed NSCLC cells in 6-well plates and treat with various concentrations of Ningetinib or DMSO for 48 hours.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to each tube.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Visualizations
Signaling Pathway Diagram
Caption: Ningetinib inhibits key signaling pathways in NSCLC.
Experimental Workflow Diagram
Caption: Workflow for evaluating Ningetinib in NSCLC cell lines.
References
Application Notes and Protocols for Assessing Ningetinib Efficacy Using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ningetinib is a potent, orally available multi-targeted tyrosine kinase inhibitor (TKI) with significant antineoplastic activity. It targets key receptor tyrosine kinases implicated in tumor growth, angiogenesis, and metastasis, including c-MET/HGFR, VEGFR2, Axl, Mer, and Fms-like tyrosine kinase 3 (FLT3).[1] Notably, Ningetinib has demonstrated significant efficacy in preclinical models of acute myeloid leukemia (AML), particularly in cases with FLT3 internal tandem duplication (FLT3-ITD) mutations, where it can overcome secondary drug resistance.[2][3]
These application notes provide detailed protocols for a suite of cell-based assays to evaluate the efficacy of Ningetinib in relevant cancer cell lines. The described assays are designed to assess the compound's impact on cell proliferation, its ability to induce apoptosis (programmed cell death), and its effect on cell cycle progression. Furthermore, a protocol for Western blotting is included to analyze the inhibition of downstream signaling pathways.
Data Presentation
The following tables summarize the dose-dependent effects of Ningetinib on cell viability, apoptosis, and cell cycle distribution in FLT3-ITD positive AML cell lines.
Table 1: Inhibition of Cell Proliferation by Ningetinib
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | FLT3 Mutation Status | Ningetinib IC50 (nM) |
| MV4-11 | FLT3-ITD | 1.64 |
| MOLM13 | FLT3-ITD | 3.56 |
| K562 | FLT3-WT | >1000 |
| HL60 | FLT3-WT | >1000 |
| OCI-AML2 | FLT3-WT | >1000 |
| OCI-AML3 | FLT3-WT | >1000 |
| U937 | FLT3-WT | >1000 |
| THP-1 | FLT3-WT | >1000 |
Data derived from CellTiter-Glo® 2.0 Cell Viability Assay after 48 hours of treatment.[1]
Table 2: Induction of Apoptosis by Ningetinib in FLT3-ITD AML Cells
| Cell Line | Ningetinib Concentration (nM) | Percentage of Apoptotic Cells (%) |
| MV4-11 | 0 (DMSO) | 5.2 |
| 3 | 25.4 | |
| 10 | 48.7 | |
| MOLM13 | 0 (DMSO) | 6.8 |
| 3 | 21.3 | |
| 10 | 41.5 |
Data obtained by Annexin V/Propidium Iodide staining and flow cytometry analysis after 48 hours of treatment.[4]
Table 3: Cell Cycle Arrest Induced by Ningetinib in FLT3-ITD AML Cells
| Cell Line | Ningetinib Concentration (nM) | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| MV4-11 | 0 (DMSO) | 45.1 | 42.3 | 12.6 |
| 3 | 68.2 | 21.5 | 10.3 | |
| MOLM13 | 0 (DMSO) | 48.9 | 39.8 | 11.3 |
| 3 | 72.5 | 18.1 | 9.4 |
Data from propidium iodide staining and flow cytometry analysis after 24 hours of treatment.[1]
Mandatory Visualizations
Caption: Ningetinib inhibits the constitutively active FLT3-ITD receptor.
Caption: Workflow for assessing Ningetinib's efficacy in vitro.
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
96-well plates
-
Ningetinib
-
DMSO (vehicle control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Protocol:
-
Culture FLT3-ITD positive AML cells (e.g., MV4-11, MOLM13) in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Seed 3 x 10³ cells per well in 100 µL of culture medium in a 96-well plate.
-
Prepare serial dilutions of Ningetinib in culture medium. Add the desired concentrations of Ningetinib or DMSO vehicle control to the wells.
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well.
-
Incubate the plate at room temperature in the dark for 2 hours to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the IC50 value.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates
-
Ningetinib
-
DMSO
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Seed 2 x 10⁵ cells per well in 2 mL of culture medium in a 6-well plate.
-
Treat the cells with various concentrations of Ningetinib or DMSO for 48 hours.
-
Collect the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain DNA and determine the distribution of cells in the different phases of the cell cycle (G1, S, and G2/M).
Materials:
-
6-well plates
-
Ningetinib
-
DMSO
-
PBS
-
70% ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Protocol:
-
Seed 2 x 10⁵ cells per well in 2 mL of culture medium in a 6-well plate.
-
Treat the cells with Ningetinib or DMSO for 24 hours.
-
Harvest the cells by centrifugation and wash once with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS and centrifuge to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry.
Western Blot Analysis of Signaling Pathway Inhibition
This technique is used to detect the phosphorylation status of key proteins in the FLT3 signaling pathway.
Materials:
-
6-well plates
-
Ningetinib
-
DMSO
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-FLT3, anti-FLT3, anti-p-STAT5, anti-STAT5, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, and anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Seed and treat cells with Ningetinib as described for other assays (typically for 2-24 hours).
-
Lyse the cells in RIPA buffer on ice.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Use β-actin as a loading control to normalize protein levels.
References
- 1. Ningetinib, a novel FLT3 inhibitor, overcomes secondary drug resistance in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nilotinib induces apoptosis and autophagic cell death of activated hepatic stellate cells via inhibition of histone deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Ningetinib in Acute Myeloid Leukemia (AML) Studies
These application notes provide a comprehensive overview of the preclinical evaluation of Ningetinib, a novel FLT3 inhibitor, for the treatment of acute myeloid leukemia (AML), particularly in cases with FLT3-ITD mutations. The provided protocols are intended to guide researchers in designing and executing experiments to assess the efficacy and mechanism of action of Ningetinib in AML models.
Overview of Ningetinib
Ningetinib is an orally bioavailable, multi-targeted tyrosine kinase inhibitor (TKI) that has shown potent activity against several kinases implicated in tumor pathogenesis, including FLT3, c-MET, VEGFR2, and AXL.[1][2] In the context of AML, Ningetinib has demonstrated significant efficacy in preclinical models, particularly those harboring FMS-like tyrosine kinase 3 internal tandem duplication (FLT3-ITD) mutations, a common driver of poor prognosis in AML patients.[1][3] Clinical studies in solid tumors have indicated a favorable safety profile for Ningetinib.[1]
In Vitro Efficacy of Ningetinib in AML Cell Lines
Ningetinib exhibits potent and selective cytotoxic activity against AML cell lines expressing the FLT3-ITD mutation.
Table 1: In Vitro IC50 Values of Ningetinib in Human Leukemia Cell Lines
| Cell Line | FLT3 Status | IC50 (nM) |
| MV4-11 | FLT3-ITD | 1.64 |
| MOLM13 | FLT3-ITD | 3.56 |
| K562 | FLT3-WT | >3000 |
| HL60 | FLT3-WT | >3000 |
| OCI-AML2 | FLT3-WT | >3000 |
| OCI-AML3 | FLT3-WT | >3000 |
| U937 | FLT3-WT | >3000 |
| THP-1 | FLT3-WT | >3000 |
Data sourced from a 48-hour treatment period.[1][4]
Mechanism of Action in AML
Ningetinib functions as a type II FLT3 inhibitor, effectively targeting the mutated FLT3 kinase.[1] Its mechanism of action in FLT3-ITD positive AML involves the inhibition of key downstream signaling pathways, leading to cell cycle arrest and apoptosis.
Inhibition of FLT3 Downstream Signaling
Ningetinib treatment in FLT3-ITD positive AML cells (MV4-11 and MOLM13) leads to a dose- and time-dependent decrease in the phosphorylation of FLT3 and its critical downstream effectors:
This inhibition of pro-survival signaling pathways is a primary contributor to the anti-leukemic effects of Ningetinib.[1]
Cellular Effects
The inhibition of these signaling cascades by Ningetinib culminates in:
-
Induction of Apoptosis: Confirmed by increased levels of cleaved PARP1 and cleaved caspase 8.[4]
-
Cell Cycle Arrest: Primarily at the G1 phase.[1]
In Vivo Studies in AML Mouse Models
Ningetinib has demonstrated superior anti-leukemia activity in vivo compared to other clinical FLT3 inhibitors like gilteritinib and quizartinib, significantly extending the survival of mice in AML xenograft models.[1][3]
Table 2: In Vivo Dosage and Administration of Ningetinib in AML Mouse Models
| Mouse Model | Cell Line Engrafted | Dosage | Administration Route |
| Leukemia Mouse Model | MOLM13 (FLT3-ITD) | 10 mg/kg | Oral gavage, daily |
| Leukemia Mouse Model | Ba/F3 (FLT3-ITD) | 10 mg/kg | Oral gavage, daily |
| Leukemia Mouse Model | MOLM13 (FLT3-ITD-F691L) | 10 mg/kg | Oral gavage, daily |
| Leukemia Mouse Model | Ba/F3 (FLT3-ITD-F691L) | 10 mg/kg | Oral gavage, daily |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of Ningetinib in AML.
Cell Proliferation Assay (MTS Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of Ningetinib.
Materials:
-
AML cell lines (e.g., MV4-11, MOLM13)
-
RPMI-1640 medium with 10% FBS
-
Ningetinib stock solution (in DMSO)
-
96-well plates
-
MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Procedure:
-
Seed AML cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.
-
Prepare serial dilutions of Ningetinib in culture medium.
-
Add 100 µL of the diluted Ningetinib solutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 2-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis
This protocol is for assessing the effect of Ningetinib on protein phosphorylation.
Materials:
-
AML cell lines
-
Ningetinib
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (p-FLT3, FLT3, p-STAT5, STAT5, p-AKT, AKT, p-ERK, ERK, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Treat AML cells with various concentrations of Ningetinib for 2 or 6 hours.
-
Lyse the cells with lysis buffer and quantify protein concentration using the BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
In Vivo Xenograft Model
This protocol outlines the establishment of a subcutaneous AML xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID)
-
MOLM13 or MV4-11 cells
-
Matrigel
-
Ningetinib (formulated for oral gavage)
-
Calipers
Procedure:
-
Subcutaneously inject 5 x 10^6 AML cells mixed with Matrigel into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer Ningetinib (e.g., 10 mg/kg) or vehicle control daily via oral gavage.
-
Measure tumor volume and body weight every 2-3 days.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blot, immunohistochemistry).
Conclusion
Ningetinib is a promising therapeutic agent for AML, particularly for patients with FLT3-ITD mutations.[3] Its potent and selective inhibition of the FLT3 signaling pathway provides a strong rationale for its continued investigation in clinical trials for AML.[1][5] The provided protocols offer a framework for researchers to further explore the preclinical efficacy and mechanism of action of Ningetinib.
References
- 1. Ningetinib, a novel FLT3 inhibitor, overcomes secondary drug resistance in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ningetinib - My Cancer Genome [mycancergenome.org]
- 3. Ningetinib, a novel FLT3 inhibitor, overcomes secondary drug resistance in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application of Ningetinib in Angiogenesis Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Ningetinib, a potent multi-kinase inhibitor, and its utility in the study of angiogenesis. This document includes key performance data, detailed protocols for relevant in vitro assays, and diagrams of the signaling pathways implicated in Ningetinib's mechanism of action.
Introduction
Ningetinib is a small molecule tyrosine kinase inhibitor with potent activity against several key drivers of angiogenesis, the physiological process through which new blood vessels form from pre-existing ones.[1] Dysregulated angiogenesis is a hallmark of cancer and other proliferative diseases. Ningetinib's ability to simultaneously target multiple receptor tyrosine kinases involved in angiogenic signaling makes it a valuable tool for both basic and translational research in this field. Its primary targets include Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Mesenchymal-Epithelial Transition factor (c-Met), and AXL receptor tyrosine kinase (Axl).[1][2]
Mechanism of Action
Ningetinib exerts its anti-angiogenic effects by inhibiting the phosphorylation of key receptor tyrosine kinases, thereby blocking downstream signaling cascades that promote endothelial cell proliferation, migration, and survival.[1] The primary signaling pathways disrupted by Ningetinib in the context of angiogenesis are:
-
VEGFR2 Signaling: A critical pathway in both physiological and pathological angiogenesis.
-
c-Met Signaling: Implicated in tumor angiogenesis and metastasis.
-
Axl Signaling: Associated with tumor progression and resistance to anti-angiogenic therapies.
Quantitative Data
The inhibitory activity of Ningetinib against key angiogenic targets has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Target/Assay | IC50 Value (nM) |
| c-Met (Mesenchymal-Epithelial Transition factor) | 6.7 |
| VEGFR2 (Vascular Endothelial Growth Factor Receptor 2) | 1.9 |
| Axl (AXL receptor tyrosine kinase) | <1.0 |
| HUVEC Proliferation (VEGF-stimulated) | 8.6 |
| Microvascular Angiogenesis (Rat Aortic Rings) | 6.3 |
Data sourced from MedChemExpress and other publicly available research data.[2]
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and experimental applications of Ningetinib, the following diagrams have been generated using the DOT language.
References
Application Notes and Protocols for Western Blot Validation of Ningetinib Targets
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ningetinib is a multi-targeted tyrosine kinase inhibitor with potent activity against key oncogenic drivers including c-MET, VEGFR2, Axl, Mer, and FLT3.[1] Validating the engagement and inhibition of these targets within a cellular context is a critical step in preclinical drug development and for understanding the mechanism of action. Western blotting is a fundamental technique for this purpose, allowing for the specific detection and quantification of changes in protein phosphorylation, a direct indicator of kinase inhibitor activity. This document provides a detailed protocol for the use of Western blotting to validate the inhibitory action of Ningetinib on its intended molecular targets and their downstream signaling pathways.
Introduction
Ningetinib has demonstrated significant anti-proliferative effects in various cancer models by concurrently inhibiting multiple receptor tyrosine kinases (RTKs) that are often dysregulated in cancer, playing crucial roles in cell proliferation, survival, invasion, and angiogenesis.[1] The validation of target inhibition is paramount to confirm the drug's on-target activity and to correlate this with phenotypic outcomes. This protocol outlines the necessary steps to assess the phosphorylation status of c-MET, VEGFR2, Axl, Mer, and FLT3, as well as key downstream signaling nodes such as STAT5, AKT, and ERK, following treatment with Ningetinib.
Quantitative Data Summary
The following table summarizes the inhibitory activity of Ningetinib against its primary targets as determined by in vitro kinase assays and cellular phosphorylation assays. This data is essential for designing experiments, particularly for determining the appropriate concentration range of Ningetinib to use in cell-based assays.
| Target | Kinase Assay IC50 (nM) | Cellular Phosphorylation IC50 (nM) | Reference |
| Axl | 3.4 | 0.44 | [2] |
| FLT3 | 8.6 | 1.5 | [2] |
| MERTK | 14 | - | [2] |
| c-MET | 68 | 7.0 | [2] |
| VEGFR2 | 46 | 1.1 | [2] |
| FLT3-ITD (MV4-11 cells) | - | 1.64 | [3] |
| FLT3-ITD (MOLM13 cells) | - | 3.56 | [3] |
Signaling Pathway Overview
The diagram below illustrates the signaling pathways modulated by Ningetinib. By targeting the upstream receptors, Ningetinib effectively blocks the activation of multiple downstream cascades critical for cancer cell proliferation and survival.
Experimental Workflow
The following diagram outlines the major steps of the Western blot protocol for validating Ningetinib's target inhibition.
Detailed Experimental Protocols
Cell Culture and Treatment
-
Seed appropriate cancer cell lines known to express the target receptors (e.g., MV4-11 or MOLM13 for FLT3-ITD) in 6-well plates.
-
Allow cells to adhere and reach 70-80% confluency.
-
Treat cells with a range of Ningetinib concentrations (e.g., 0, 1, 10, 100 nM) for a predetermined time (e.g., 2, 6, or 24 hours). A vehicle control (DMSO) should be included.
Cell Lysis and Protein Extraction
-
After treatment, place the culture plates on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Aspirate the PBS and add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (containing the total protein) to a new pre-chilled tube.
Protein Quantification
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay, following the manufacturer's instructions.
-
Normalize the concentration of all samples with lysis buffer to ensure equal protein loading in the subsequent steps.
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)
-
Prepare protein samples by adding 4X Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load 20-30 µg of protein from each sample into the wells of a polyacrylamide gel (the percentage of which depends on the molecular weight of the target proteins).
-
Run the gel in 1X running buffer at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel.
Protein Transfer
-
Equilibrate the gel in 1X transfer buffer for 10-15 minutes.
-
Activate a PVDF membrane by immersing it in methanol for 30 seconds, followed by a brief rinse in deionized water and then equilibration in transfer buffer. For nitrocellulose membranes, omit the methanol step.
-
Assemble the transfer stack (sponge, filter paper, gel, membrane, filter paper, sponge) in a transfer cassette.
-
Perform the protein transfer using a wet or semi-dry transfer system according to the manufacturer's protocol (e.g., 100 V for 1-2 hours for a wet transfer).
Blocking
-
After transfer, wash the membrane briefly with Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation. For phospho-antibodies, BSA is generally recommended.
Antibody Incubation
-
Primary Antibodies: Dilute the primary antibodies against the target proteins (both total and phosphorylated forms, e.g., anti-p-FLT3, anti-FLT3, anti-p-STAT5, anti-STAT5, etc.) in blocking buffer according to the manufacturer's recommended dilution. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibodies: Dilute the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) in blocking buffer. Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
Detection and Data Analysis
-
Prepare the chemiluminescent substrate (ECL) according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the phosphorylated protein band to the corresponding total protein band to determine the relative level of phosphorylation. A loading control (e.g., β-actin or GAPDH) should also be used to ensure equal protein loading across all lanes.
Expected Results
Treatment of sensitive cell lines with Ningetinib is expected to result in a dose-dependent decrease in the phosphorylation of its target receptors (c-MET, VEGFR2, Axl, Mer, and FLT3) and their downstream effectors (STAT5, AKT, ERK).[4] The total protein levels of these targets should remain largely unaffected by short-term treatment. The IC50 values obtained from the quantification of Western blot data should be comparable to the cellular phosphorylation IC50 values provided in the table above. This will provide strong evidence for the on-target activity of Ningetinib.
References
- 1. ningetinib - My Cancer Genome [mycancergenome.org]
- 2. Preclinical characterization and phase I clinical trial of CT053PTSA targets MET, AXL, and VEGFR2 in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ningetinib, a novel FLT3 inhibitor, overcomes secondary drug resistance in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ningetinib in Combination with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ningetinib is an orally available, multi-targeted tyrosine kinase inhibitor (TKI) with potent activity against key drivers of tumor proliferation, survival, angiogenesis, and metastasis. Its primary targets include c-MET (hepatocyte growth factor receptor), vascular endothelial growth factor receptor 2 (VEGFR2), AXL, MER, and Fms-like tyrosine kinase 3 (FLT3).[1] Preclinical and clinical studies have demonstrated the potential of Ningetinib as a monotherapy in various malignancies, particularly in acute myeloid leukemia (AML) with FLT3 mutations and in combination with other targeted agents in non-small cell lung cancer (NSCLC).[2] This document provides a comprehensive overview of the scientific rationale, preclinical data from analogous inhibitor studies, and detailed protocols for investigating Ningetinib in combination with conventional chemotherapy agents.
While direct preclinical or clinical data on the combination of Ningetinib with chemotherapy is limited, the known mechanisms of its targets provide a strong basis for synergistic interactions. Chemotherapy induces cytotoxic stress through DNA damage and mitotic arrest, and cancer cells can develop resistance by activating survival signaling pathways. Ningetinib, by co-targeting key survival and proliferation pathways, has the potential to overcome this resistance and enhance the efficacy of chemotherapeutic agents.
Scientific Rationale for Combination Therapy
The combination of Ningetinib with standard chemotherapy agents is predicated on the principle of dual-targeting of complementary cancer hallmarks. Chemotherapy agents directly induce cell death, while Ningetinib can potentiate this effect by inhibiting pro-survival and resistance pathways.
-
Inhibition of c-MET and AXL: Upregulation of c-MET and AXL signaling is a known mechanism of resistance to chemotherapy. By inhibiting these pathways, Ningetinib may restore sensitivity to cytotoxic agents in resistant tumors.
-
Anti-angiogenic Effects via VEGFR2 Inhibition: Chemotherapy can induce a hypoxic tumor microenvironment, which in turn stimulates angiogenesis through the VEGF/VEGFR2 pathway, promoting tumor recurrence. Ningetinib's inhibition of VEGFR2 can counteract this effect, thereby potentiating the long-term efficacy of chemotherapy.
-
Targeting FLT3 in Hematological Malignancies: In FLT3-mutated AML, combining a potent FLT3 inhibitor like Ningetinib with standard induction chemotherapy (e.g., cytarabine and an anthracycline) is a rational approach to target both the primary leukemic clone and potential resistance mechanisms.[3][4][5]
Preclinical and Clinical Data from Analogous Combination Studies
Given the limited direct data on Ningetinib combinations, this section summarizes findings from studies combining other TKIs with similar target profiles with standard chemotherapy agents. This information can serve as a valuable reference for designing preclinical studies with Ningetinib.
Combination with Platinum Agents (Cisplatin/Carboplatin)
Platinum-based chemotherapies are a cornerstone of treatment for many solid tumors. Combining them with TKIs targeting angiogenesis and survival pathways has shown promise.
| TKI (Targets) | Chemotherapy | Cancer Type | Key Findings | Reference |
| Nintedanib (VEGFR, FGFR, PDGFR) | Cisplatin + Pemetrexed | Malignant Pleural Mesothelioma | A phase 3 trial did not meet its primary endpoint of improved progression-free survival. | [6] |
Combination with Taxanes (Paclitaxel/Docetaxel)
Taxanes are mitotic inhibitors widely used in the treatment of various solid tumors.
| TKI (Targets) | Chemotherapy | Cancer Type | Key Findings | Reference |
| Nilotinib (BCR-ABL, c-Kit, PDGFR) | Paclitaxel | Advanced Solid Tumors | A phase 1 study established a recommended phase 2 dose and showed preliminary efficacy. | [7][8] |
Combination with Antimetabolites (Gemcitabine, Pemetrexed)
Antimetabolites interfere with DNA and RNA synthesis and are used in a broad range of cancers.
| TKI (Targets) | Chemotherapy | Cancer Type | Key Findings | Reference |
| Nintedanib (VEGFR, FGFR, PDGFR) | Pemetrexed | Non-Small Cell Lung Cancer | A phase 1 study in Japanese patients established a manageable safety profile and showed signs of efficacy. | [9] |
| Masitinib (c-Kit, PDGFR, LYN) | Gemcitabine | Pancreatic Cancer | In vitro studies showed synergy in gemcitabine-refractory cell lines. | [10] |
Combination with Anthracyclines and Cytarabine (in AML)
FLT3 inhibitors are being actively investigated in combination with standard AML induction chemotherapy.
| TKI (Targets) | Chemotherapy | Cancer Type | Key Findings | Reference |
| Gilteritinib (FLT3, AXL) | Cytarabine + Daunorubicin/Idarubicin | FLT3-ITD+ AML | The combination potentiated apoptosis in vitro and led to tumor regression in xenograft models. | [3] |
| Midostaurin (FLT3, c-Kit, PDGFR) | Cytarabine + Daunorubicin | FLT3-mutated AML | Addition of midostaurin to standard chemotherapy improved overall survival in a phase 3 trial. | [4] |
Experimental Protocols
The following are example protocols for preclinical evaluation of Ningetinib in combination with chemotherapy agents, based on standard methodologies in the field.
In Vitro Synergy Assessment
Objective: To determine if Ningetinib exhibits synergistic, additive, or antagonistic effects when combined with a chemotherapy agent in cancer cell lines.
Materials:
-
Cancer cell lines of interest (e.g., NSCLC, AML)
-
Ningetinib
-
Chemotherapy agent (e.g., cisplatin, paclitaxel, gemcitabine)
-
Cell culture medium and supplements
-
96-well plates
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a dilution series for both Ningetinib and the chemotherapy agent.
-
Combination Treatment: Treat the cells with a matrix of concentrations of Ningetinib and the chemotherapy agent, both alone and in combination. Include a vehicle-treated control.
-
Incubation: Incubate the plates for a period that allows for the assessment of cytotoxicity (typically 48-72 hours).
-
Viability Assessment: Add the cell viability reagent and measure the signal according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Use software such as CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
In Vivo Xenograft Model Efficacy Study
Objective: To evaluate the anti-tumor efficacy of Ningetinib in combination with a chemotherapy agent in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude, SCID)
-
Cancer cell line for xenograft implantation
-
Ningetinib formulated for oral gavage
-
Chemotherapy agent formulated for intravenous or intraperitoneal injection
-
Calipers for tumor measurement
-
Animal balance
Protocol:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., Vehicle, Ningetinib alone, Chemotherapy alone, Ningetinib + Chemotherapy).
-
Treatment Administration: Administer Ningetinib and the chemotherapy agent according to a predetermined schedule and dosage. For example, Ningetinib may be given daily by oral gavage, while the chemotherapy agent is administered once or twice a week by injection.
-
Tumor Measurement and Body Weight Monitoring: Measure tumor volume with calipers and record the body weight of each mouse 2-3 times per week.
-
Endpoint: Continue treatment until a predefined endpoint is reached, such as the tumor volume in the control group reaching a certain size or a specified study duration.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group. Statistically compare the tumor volumes between the combination group and the single-agent and vehicle groups.
Visualizations
Signaling Pathways Targeted by Ningetinib
Caption: Signaling pathways inhibited by Ningetinib.
Rationale for Combining Ningetinib with Chemotherapy
Caption: Synergistic mechanism of Ningetinib and chemotherapy.
Experimental Workflow for In Vitro Synergy
Caption: Workflow for in vitro combination synergy assessment.
Conclusion
The multi-targeted nature of Ningetinib presents a strong rationale for its combination with various chemotherapy agents. By simultaneously inhibiting key pathways involved in tumor growth, survival, and resistance, Ningetinib has the potential to significantly enhance the efficacy of cytotoxic therapies. The provided protocols and data from analogous compounds offer a solid foundation for researchers to design and execute preclinical studies to validate these hypotheses and pave the way for future clinical investigations. Careful consideration of appropriate tumor models and combination schedules will be crucial for elucidating the full potential of Ningetinib in combination cancer therapy.
References
- 1. ningetinib - My Cancer Genome [mycancergenome.org]
- 2. | BioWorld [bioworld.com]
- 3. Evaluation of gilteritinib in combination with chemotherapy in preclinical models of FLT3-ITD+ acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Clinical Efficacies of FLT3 Inhibitors in Patients with Acute Myeloid Leukemia [mdpi.com]
- 6. Nintedanib in combination with pemetrexed and cisplatin for chemotherapy-naive patients with advanced malignant pleural mesothelioma (LUME-Meso): a double-blind, randomised, placebo-controlled phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Phase I Study of Nilotinib in Combination with Paclitaxel in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Phase I Study of Nilotinib in Combination with Paclitaxel in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phase I study of nintedanib in combination with pemetrexed as second-line treatment of Japanese patients with advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Masitinib Combined with Standard Gemcitabine Chemotherapy: In Vitro and In Vivo Studies in Human Pancreatic Tumour Cell Lines and Ectopic Mouse Model | PLOS One [journals.plos.org]
Application Notes: Animal Models for Studying Ningetinib Resistance
Audience: Researchers, scientists, and drug development professionals.
Introduction Ningetinib, also known as Nintedanib, is a multi-target tyrosine kinase inhibitor (TKI) that potently blocks fibroblast growth factor receptors (FGFRs), vascular endothelial growth factor receptors (VEGFRs), and platelet-derived growth factor receptors (PDGFRs).[1][2] By inhibiting these key signaling pathways, Ningetinib interferes with processes involved in fibrosis and angiogenesis, such as fibroblast proliferation, migration, and differentiation.[1][2][3][4] It is clinically approved for treating idiopathic pulmonary fibrosis (IPF) and certain types of cancer.[1][5] However, as with other targeted therapies, the development of acquired resistance is a significant clinical hurdle that can limit its long-term efficacy. Understanding the molecular mechanisms driving this resistance is critical for developing effective second-line therapies and combination strategies. This document provides detailed protocols and guidelines for establishing and utilizing animal models to investigate Ningetinib resistance.
1. Overview of Relevant Animal Models
Preclinical animal models are indispensable tools for recapitulating the complexities of clinical drug resistance.[6] The two most widely used and relevant models for studying resistance to targeted therapies like Ningetinib are cell line-derived xenografts (CDX) and patient-derived xenografts (PDX).
-
Cell Line-Derived Xenograft (CDX) Models: These models are generated by implanting established cancer cell lines into immunocompromised mice.[7] For resistance studies, cell lines are often made resistant to the drug in vitro through continuous exposure to escalating concentrations before implantation. CDX models are highly reproducible and cost-effective, making them suitable for initial high-throughput screening and mechanistic studies.[7]
-
Patient-Derived Xenograft (PDX) Models: PDX models are created by directly implanting fresh tumor tissue from a patient into an immunodeficient mouse.[7][8] These models are known to better preserve the original tumor's architecture, genetic heterogeneity, and molecular signature, offering higher clinical relevance.[6][7][9] PDX models can be developed from patients who have already become resistant to Ningetinib, providing a powerful tool to study clinically-emergent resistance mechanisms.[8][10]
Experimental Protocols
Protocol 1: Development of a Ningetinib-Resistant Cell Line-Derived Xenograft (CDX) Model
Objective: To generate and validate a murine xenograft model of acquired Ningetinib resistance from a sensitive cancer cell line.
Phase I: In Vitro Resistance Induction
-
Cell Line Selection: Start with a cancer cell line known to be sensitive to Ningetinib (e.g., a non-small cell lung cancer line like NCI-H1703 or a cell line engineered to express relevant targets).
-
Dose Escalation: Culture the sensitive cells in the presence of Ningetinib, starting at a low concentration (e.g., the IC20).
-
Sub-culturing: As cells adapt and resume proliferation, gradually increase the concentration of Ningetinib in the culture medium.
-
Resistance Confirmation: Continue this process for several months until the cells can proliferate in a high concentration of Ningetinib (e.g., >10x the initial IC50). Characterize the resulting resistant cell line (e.g., via viability assays, western blotting for pathway activation) and compare it to the parental sensitive line.
Phase II: In Vivo Model Establishment and Validation
-
Animal Husbandry: Use 6-8 week old immunocompromised mice (e.g., BALB/c nude or NOD/SCID).
-
Cell Implantation: Subcutaneously inject 1-5 x 10⁶ Ningetinib-resistant cells (resuspended in a 1:1 mixture of serum-free media and Matrigel) into the flank of each mouse. For comparison, implant the parental sensitive cells into a separate cohort of mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize mice into treatment (Ningetinib, administered orally) and vehicle control groups.
-
Data Collection: Measure tumor volume with calipers 2-3 times per week and monitor animal body weight.
-
Endpoint Analysis: When tumors reach the predetermined endpoint, euthanize the animals and excise the tumors for downstream analysis (e.g., histology, RNA/protein extraction for molecular analysis, or re-implantation to create the next generation of the resistant model).
Protocol 2: Establishment of a Patient-Derived Xenograft (PDX) Model from a Resistant Tumor
Objective: To develop a clinically relevant PDX model from a patient tumor that has acquired resistance to Ningetinib therapy.
-
Tissue Acquisition: Obtain fresh, sterile tumor tissue from a patient who has relapsed while on Ningetinib. The tissue should be transported quickly in a suitable medium on ice.
-
Implantation: Implant a small fragment of the tumor (approx. 3x3 mm) subcutaneously into the flank of a highly immunodeficient mouse (e.g., NOD/SCID Gamma).
-
Engraftment and Monitoring: Monitor the mice for tumor engraftment. This initial growth (P0 generation) can take several months.
-
Expansion: Once the P0 tumor reaches approximately 1,000-1,500 mm³, euthanize the mouse and aseptically excise the tumor.
-
Passaging: Divide the tumor into smaller fragments and implant them into a new cohort of mice to expand the model (P1 generation). Repeat for 2-3 passages to establish a stable growth rate.
-
Model Characterization and Banking: Characterize the established PDX model by comparing its histology and genomic profile to the original patient tumor. Cryopreserve tumor fragments for future studies.
-
Resistance Validation: Once the PDX line is established, implant tumor fragments into a new cohort of mice. After tumors are established, treat the mice with Ningetinib to confirm that the resistant phenotype is maintained in vivo.
Data Presentation
Quantitative data from animal studies should be summarized to facilitate clear interpretation and comparison.
Table 1: Efficacy of Ningetinib in Sensitive and Resistant Xenograft Models
| Model Type | Cell Line / PDX ID | Treatment Group | N | Mean Tumor Volume (Day 21, mm³) ± SD | Percent Tumor Growth Inhibition (%TGI) |
|---|---|---|---|---|---|
| CDX | Parental Sensitive | Vehicle | 8 | 1650 ± 210 | - |
| Parental Sensitive | Ningetinib (50 mg/kg) | 8 | 350 ± 95 | 78.8% | |
| Acquired Resistance | Vehicle | 8 | 1720 ± 250 | - | |
| Acquired Resistance | Ningetinib (50 mg/kg) | 8 | 1580 ± 230 | 8.1% | |
| PDX | Patient ID-RX-P3 | Vehicle | 6 | 1480 ± 190 | - |
| | Patient ID-RX-P3 | Ningetinib (50 mg/kg) | 6 | 1390 ± 205 | 6.1% |
Visualization of Pathways and Workflows
References
- 1. Nintedanib - Wikipedia [en.wikipedia.org]
- 2. Mode of action of nintedanib in the treatment of idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. [PDF] Mode of action of nintedanib in the treatment of idiopathic pulmonary fibrosis | Semantic Scholar [semanticscholar.org]
- 5. Pardon Our Interruption [pro.boehringer-ingelheim.com]
- 6. Patient-derived xenograft models in cancer therapy: technologies and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. criver.com [criver.com]
- 8. blog.crownbio.com [blog.crownbio.com]
- 9. oaepublish.com [oaepublish.com]
- 10. Advances in the application of patient-derived xenograft models in acute leukemia resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening with a Ningetinib Library
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ningetinib is a potent, orally available multi-targeted tyrosine kinase inhibitor. Its primary targets include key drivers of oncogenesis and angiogenesis such as c-MET, vascular endothelial growth factor receptor 2 (VEGFR2), Axl, Mer, and Fms-like tyrosine kinase 3 (FLT3).[1][2] Due to its activity against FLT3, particularly in the context of internal tandem duplication (ITD) mutations, Ningetinib holds significant promise for the treatment of acute myeloid leukemia (AML).[3] This document provides detailed application notes and protocols for the high-throughput screening (HTS) of a hypothetical Ningetinib analog library to identify novel compounds with superior potency and selectivity.
Target Profile: FLT3 and Downstream Signaling
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells. Mutations in the FLT3 gene, such as internal tandem duplications (ITD), lead to constitutive activation of the kinase, promoting uncontrolled cell growth and survival in AML. Upon activation, FLT3 initiates a cascade of downstream signaling events, primarily through the PI3K/AKT, RAS/MEK/ERK, and JAK/STAT pathways.[3] Ningetinib exerts its therapeutic effect by binding to the ATP-binding site of the FLT3 kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of these downstream pathways.
Below is a diagram illustrating the FLT3 signaling pathway and the inhibitory action of Ningetinib.
High-Throughput Screening Workflow
The HTS workflow for the Ningetinib library will consist of a primary biochemical screen to identify direct inhibitors of the FLT3 kinase, followed by a secondary cell-based screen to confirm on-target activity and assess cellular potency.
Experimental Protocols
Protocol 1: Primary Biochemical FLT3 Kinase Assay (HTS)
Assay Principle: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the phosphorylation of a biotinylated peptide substrate by the recombinant human FLT3 kinase domain. Phosphorylation is detected using a europium-labeled anti-phosphotyrosine antibody.
Materials:
-
Recombinant Human FLT3 Kinase Domain (Active)
-
Biotinylated Poly-GT Peptide Substrate
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Europium-labeled Anti-Phosphotyrosine Antibody
-
Streptavidin-Allophycocyanin (SA-APC)
-
Stop Solution (e.g., 10 mM EDTA in Assay Buffer)
-
Ningetinib Analog Library (10 mM in DMSO)
-
Positive Control (e.g., Staurosporine)
-
384-well low-volume black plates
-
TR-FRET compatible plate reader
Procedure:
-
Prepare a 2X enzyme solution by diluting the FLT3 kinase domain to the desired concentration in Assay Buffer.
-
Prepare a 2X substrate/ATP solution by diluting the biotinylated peptide substrate and ATP to the desired concentrations in Assay Buffer.
-
Using an acoustic liquid handler, dispense 50 nL of each compound from the Ningetinib library into the wells of a 384-well plate. Also include wells with DMSO only (negative control) and Staurosporine (positive control).
-
Add 5 µL of the 2X enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP solution to each well.
-
Incubate the reaction for 60 minutes at room temperature.
-
Stop the reaction by adding 5 µL of the Stop Solution containing the Europium-labeled anti-phosphotyrosine antibody and SA-APC.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET plate reader (Excitation: 320 nm, Emission: 620 nm and 665 nm).
Data Analysis:
-
Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).
-
Calculate the percentage inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Ratio_Compound - Ratio_Positive_Control) / (Ratio_Negative_Control - Ratio_Positive_Control))
-
Calculate the Z'-factor for each plate to assess assay quality: Z' = 1 - (3 * (SD_Negative_Control + SD_Positive_Control)) / |Mean_Negative_Control - Mean_Positive_Control| An acceptable Z'-factor is typically ≥ 0.5.
Protocol 2: Secondary Cell-Based AML Proliferation Assay (HTS)
Assay Principle: This assay measures the anti-proliferative effect of the hit compounds on an AML cell line endogenously expressing an FLT3-ITD mutation (e.g., MV4-11). Cell viability is assessed using a resazurin-based reagent, which is reduced by metabolically active cells to the fluorescent product, resorufin.
Materials:
-
MV4-11 AML cell line
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Hit compounds from the primary screen
-
Resazurin-based cell viability reagent (e.g., CellTiter-Blue®)
-
384-well clear-bottom black plates
-
Fluorescence plate reader
Procedure:
-
Culture MV4-11 cells to a density of approximately 1 x 10^6 cells/mL.
-
Seed the cells into 384-well plates at a density of 5,000 cells per well in 40 µL of culture medium.
-
Prepare serial dilutions of the hit compounds in culture medium.
-
Add 10 µL of the diluted compounds to the corresponding wells. Include wells with DMSO only (negative control) and a known cytotoxic agent (positive control).
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of the resazurin-based reagent to each well.
-
Incubate for 4 hours at 37°C.
-
Measure the fluorescence at an excitation of 560 nm and an emission of 590 nm.
Data Analysis:
-
Subtract the background fluorescence (media only wells).
-
Calculate the percentage of cell viability for each compound concentration relative to the DMSO-treated controls.
-
Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value for each active compound.
Data Presentation
Table 1: Primary HTS Results for a Subset of the Ningetinib Library
| Compound ID | Concentration (µM) | % Inhibition (FLT3) | Hit ( >50% Inhibition) |
| NING-001 | 10 | 95.2 | Yes |
| NING-002 | 10 | 12.5 | No |
| NING-003 | 10 | 78.9 | Yes |
| NING-004 | 10 | 45.1 | No |
| NING-005 | 10 | 88.6 | Yes |
| Z'-Factor | 0.78 |
Table 2: Secondary Screen and Dose-Response Data for Primary Hits
| Compound ID | IC50 (nM) - MV4-11 Cells |
| NING-001 | 25.4 |
| NING-003 | 150.8 |
| NING-005 | 8.9 |
| Ningetinib (Ref) | 15.2 |
Conclusion
The described protocols provide a robust framework for the high-throughput screening of a Ningetinib analog library. The combination of a primary biochemical screen and a secondary cell-based assay allows for the efficient identification and characterization of novel FLT3 inhibitors with potential therapeutic value in AML and other cancers driven by aberrant FLT3 signaling. The presented data tables offer a template for the clear and concise presentation of screening results, facilitating the selection of promising lead candidates for further optimization.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Ningetinib Resistance in AML Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ningetinib in the context of Acute Myeloid Leukemia (AML).
Frequently Asked Questions (FAQs)
Q1: What is Ningetinib and what is its primary target in AML?
Ningetinib is a novel, orally available multi-kinase inhibitor.[1][2] In the context of AML, its primary target is the FMS-like tyrosine kinase 3 (FLT3) receptor.[2][3][4] It has shown significant inhibitory effects on AML cells expressing FLT3 internal tandem duplication (FLT3-ITD) mutations, which are common in AML and associated with a poor prognosis.[3][4]
Q2: What are the known mechanisms of resistance to other FLT3 inhibitors that Ningetinib can overcome?
Resistance to FLT3 inhibitors can be categorized as primary or secondary. Secondary resistance often involves the acquisition of on-target tyrosine kinase domain (TKD) mutations.[2][5] Ningetinib has demonstrated the ability to overcome resistance caused by several of these mutations, most notably the "gatekeeper" mutation F691L, which confers resistance to many existing FLT3 inhibitors.[2][3] It has also shown activity against other TKD mutations such as D835Y/V and Y842C.[2][6]
Q3: Which AML cell lines are sensitive to Ningetinib?
In vitro studies have shown that Ningetinib has a significant inhibitory effect on FLT3-ITD expressing AML cell lines. The most commonly used sensitive cell lines are:
-
MV4-11
-
MOLM13
Cell lines with wild-type FLT3 (FLT3-WT) are largely insensitive to Ningetinib.[3]
Q4: What are the downstream signaling pathways affected by Ningetinib in FLT3-ITD AML cells?
Ningetinib inhibits the activation of FLT3 and its downstream signaling pathways, which are crucial for the proliferation and survival of leukemia cells.[3][4] The key pathways affected include:
-
STAT5
-
AKT
-
ERK
Troubleshooting Guide
Problem 1: Higher than expected IC50 values for Ningetinib in sensitive AML cell lines (e.g., MV4-11, MOLM13).
| Possible Cause | Recommended Solution |
| Cell line integrity: | Verify the identity and FLT3 mutation status of your cell lines using STR profiling and sequencing. Ensure that the passage number of the cells is low, as high passage numbers can lead to genetic drift and altered drug sensitivity. |
| Drug stability: | Prepare fresh stock solutions of Ningetinib and store them appropriately as recommended by the manufacturer. Avoid repeated freeze-thaw cycles. |
| Assay conditions: | Optimize cell seeding density and incubation time for your proliferation assay (e.g., MTT, CellTiter-Glo). Ensure that the confluency of the cells does not exceed optimal levels, which can affect drug response. |
| Serum concentration: | High serum concentrations in the culture medium can sometimes interfere with the activity of kinase inhibitors. Consider performing the assay with a lower, yet sufficient, serum concentration. |
Problem 2: Development of Ningetinib resistance in a previously sensitive cell line.
| Possible Cause | Recommended Solution |
| Acquired on-target mutations: | Sequence the FLT3 gene in the resistant cell line to check for the emergence of secondary mutations in the tyrosine kinase domain. |
| Activation of bypass signaling pathways: | Perform phosphoproteomic or RNA sequencing analysis to identify upregulated signaling pathways that may be compensating for FLT3 inhibition (e.g., activation of other receptor tyrosine kinases). |
| Drug efflux: | Investigate the expression and activity of ATP-binding cassette (ABC) transporters, which can actively pump drugs out of the cell. |
Problem 3: Inconsistent results in in vivo mouse models.
| Possible Cause | Recommended Solution |
| Drug formulation and administration: | Ensure proper formulation of Ningetinib for in vivo use and consistent administration (e.g., oral gavage). |
| Tumor burden at the start of treatment: | Standardize the tumor burden in mice before initiating treatment to ensure uniformity across experimental groups. |
| Pharmacokinetics and pharmacodynamics: | Conduct pilot studies to determine the optimal dosing schedule and to confirm target engagement in vivo by measuring the phosphorylation status of FLT3 in tumor samples. |
Data Presentation
Table 1: In Vitro Efficacy of Ningetinib against AML Cell Lines
| Cell Line | FLT3 Status | IC50 (nM) |
| MV4-11 | FLT3-ITD | 1.64 |
| MOLM13 | FLT3-ITD | 3.56 |
| K562 | FLT3-WT | > 3000 |
| HL60 | FLT3-WT | > 3000 |
| OCI-AML2 | FLT3-WT | > 3000 |
| OCI-AML3 | FLT3-WT | > 3000 |
| U937 | FLT3-WT | > 3000 |
| THP-1 | FLT3-WT | > 3000 |
Data summarized from a study on the efficacy of Ningetinib.[3]
Table 2: Efficacy of Ningetinib against FLT3 Secondary Mutations
| Cell Line | FLT3 Mutation | IC50 (nM) |
| Ba/F3 | FLT3-ITD | 1.8 |
| Ba/F3 | FLT3-ITD-F691L | 12.5 |
| Ba/F3 | FLT3-ITD-D835V | 5.2 |
| Ba/F3 | FLT3-ITD-Y842C | 4.7 |
Data represents the inhibitory concentration of Ningetinib in Ba/F3 cells engineered to express various FLT3 mutations.
Experimental Protocols
1. Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Seed AML cells (e.g., MV4-11, MOLM13) in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.
-
Drug Treatment: Add serial dilutions of Ningetinib to the wells. Include a DMSO control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the drug concentration.
2. Western Blot Analysis for Signaling Pathway Inhibition
-
Cell Treatment: Treat AML cells with various concentrations of Ningetinib for a specified time (e.g., 4-24 hours).
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against p-FLT3, FLT3, p-STAT5, STAT5, p-AKT, AKT, p-ERK, ERK, and a loading control (e.g., β-actin or GAPDH).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: Ningetinib inhibits the FLT3-ITD receptor and its downstream signaling pathways.
Caption: A typical experimental workflow for evaluating Ningetinib in AML.
Caption: Potential mechanisms of resistance to Ningetinib in AML cells.
References
- 1. ningetinib - My Cancer Genome [mycancergenome.org]
- 2. researchgate.net [researchgate.net]
- 3. Ningetinib, a novel FLT3 inhibitor, overcomes secondary drug resistance in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ningetinib, a novel FLT3 inhibitor, overcomes secondary drug resistance in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms Underlying Resistance to FLT3 Inhibitors in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Ningetinib Concentration for IC50 Determination
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Ningetinib concentration for accurate IC50 determination in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is Ningetinib and what is its mechanism of action?
Ningetinib is a potent, orally bioavailable multi-kinase inhibitor. It primarily targets receptor tyrosine kinases such as c-MET, vascular endothelial growth factor receptor 2 (VEGFR2), Axl, and Fms-like tyrosine kinase 3 (FLT3).[1][2][3] By binding to the ATP pocket of these kinases, Ningetinib inhibits their phosphorylation and subsequently blocks downstream signaling pathways, including the STAT5, AKT, and ERK pathways.[1] This inhibition disrupts tumor cell proliferation, survival, angiogenesis, and metastasis.[3]
Q2: What are typical IC50 values for Ningetinib?
The half-maximal inhibitory concentration (IC50) of Ningetinib varies depending on the target kinase and the cell line being tested. Published data for specific kinases and cell lines are summarized in the table below.
| Target/Cell Line | IC50 Value |
| c-Met (enzymatic assay) | 6.7 nM |
| VEGFR2 (enzymatic assay) | 1.9 nM |
| Axl (enzymatic assay) | <1.0 nM |
| MV4-11 (FLT3-ITD positive AML cell line) | 1.64 nM[1] |
| MOLM13 (FLT3-ITD positive AML cell line) | 3.56 nM[1] |
Q3: Which cell lines are suitable for determining the IC50 of Ningetinib?
The choice of cell line should be guided by the specific research question. For investigating the anti-leukemic effects of Ningetinib, human acute myeloid leukemia (AML) cell lines expressing the FLT3-ITD mutation, such as MV4-11 and MOLM13, are highly sensitive to the drug.[1] For studying its effects on other cancers, cell lines overexpressing c-MET, VEGFR2, or Axl would be appropriate. It is recommended to include a cell line with wild-type FLT3 as a negative control to assess specificity.[1]
Q4: How should I prepare and store Ningetinib for in vitro experiments?
For in vitro experiments, Ningetinib should be dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, typically at a concentration of 10 mM.[1] This stock solution should be stored at -20°C. When preparing working concentrations, the final DMSO concentration in the cell culture medium should be kept low, ideally below 0.1%, to avoid solvent-induced cytotoxicity.[1][4]
Troubleshooting Guide
This guide addresses common issues encountered during IC50 determination experiments with Ningetinib.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding density.- Pipetting errors during drug dilution or addition.- Edge effects in the microplate. | - Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and change tips between dilutions.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| No dose-dependent inhibition observed | - Ningetinib concentration range is too low or too high.- The chosen cell line is not sensitive to Ningetinib.- Incorrect assay endpoint or incubation time. | - Perform a broad-range pilot experiment (e.g., 0.1 nM to 10 µM) to determine the approximate inhibitory range.[5]- Verify that the cell line expresses the target kinases (e.g., FLT3-ITD).- Optimize the incubation time (typically 48-72 hours for cell viability assays).[6] |
| IC50 value is significantly different from published data | - Different experimental conditions (cell density, serum concentration, assay type).- Cell line has developed resistance or has been misidentified. | - Standardize your protocol, paying close attention to cell seeding density and media composition.[7]- Perform cell line authentication (e.g., STR profiling). |
| Poor solubility of Ningetinib at higher concentrations | - Precipitation of the compound in the culture medium. | - Prepare fresh dilutions from the DMSO stock for each experiment.- Visually inspect the wells for any precipitate after adding the drug. |
Experimental Protocols
Detailed Methodology for IC50 Determination using a Cell Viability Assay
This protocol outlines the steps for determining the IC50 of Ningetinib using a common cell viability reagent like AlamarBlue or MTT.
1. Cell Seeding:
- Culture the chosen cell line (e.g., MV4-11) in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.[1]
- Harvest cells in the exponential growth phase and perform a cell count to determine viability and concentration.
- Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 1 x 10^5 cells/mL). The final volume in each well should be 100 µL.
- Include wells for "cells only" (positive control) and "media only" (blank).
2. Preparation of Ningetinib Dilutions:
- Prepare a 2X working stock of the highest desired concentration of Ningetinib in the cell culture medium from your 10 mM DMSO stock.
- Perform serial dilutions (e.g., 1:3 or 1:10) in cell culture medium to create a range of concentrations. A typical range to start with for sensitive cell lines would be 0.1 nM to 1000 nM.
- Include a "vehicle control" with the same final concentration of DMSO as the highest drug concentration.
3. Drug Treatment:
- Add 100 µL of the 2X Ningetinib dilutions to the corresponding wells of the 96-well plate containing the cells. This will bring the final volume to 200 µL and the drug concentrations to 1X.
- Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.
4. Cell Viability Measurement:
- Add the cell viability reagent (e.g., 20 µL of AlamarBlue) to each well, including controls.
- Incubate for the recommended time (typically 2-6 hours) at 37°C.
- Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelengths.
5. Data Analysis:
- Subtract the average reading from the "media only" wells from all other readings.
- Normalize the data by expressing the viability of treated cells as a percentage of the vehicle-treated cells.
- Plot the percent viability against the logarithm of the Ningetinib concentration.
- Use a non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC50 value.
Visualizations
Caption: Ningetinib Signaling Pathway
Caption: IC50 Determination Workflow
References
- 1. Ningetinib, a novel FLT3 inhibitor, overcomes secondary drug resistance in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rational cell culture optimization enhances experimental reproducibility in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Ningetinib solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to Ningetinib solubility.
Frequently Asked Questions (FAQs)
1. What is Ningetinib and what are its primary targets?
Ningetinib is a potent, orally bioavailable small molecule multi-kinase inhibitor. Its primary targets include receptor tyrosine kinases such as c-Met, VEGFR2, Axl, Mer, and Fms-like tyrosine kinase 3 (FLT3). By inhibiting these kinases, Ningetinib can block downstream signaling pathways involved in tumor cell proliferation, survival, invasion, and angiogenesis.
2. What are the known downstream signaling pathways affected by Ningetinib's inhibition of FLT3?
Ningetinib has been shown to inhibit the phosphorylation of FLT3 and its downstream signaling pathways, including the STAT5, AKT, and ERK pathways in FLT3-ITD acute myeloid leukemia (AML) cell lines.
3. In which solvents is Ningetinib soluble?
Ningetinib is readily soluble in dimethyl sulfoxide (DMSO). However, it is reported to be insoluble in water and ethanol.
4. What is the recommended method for preparing a Ningetinib stock solution?
It is recommended to prepare a stock solution of Ningetinib in high-quality, anhydrous DMSO. The final concentration of the stock solution will depend on the specific experimental requirements, but concentrations of 10-20 mg/mL in DMSO have been reported. To aid dissolution, warming the solution and sonication may be helpful. It is crucial to use fresh, moisture-free DMSO as its hygroscopic nature can reduce the solubility of the compound.
5. How should Ningetinib stock solutions be stored?
For long-term storage, it is recommended to store Ningetinib as a solid powder at -20°C for up to 3 years. Once dissolved in DMSO, the stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -80°C for up to 1 year.
Troubleshooting Ningetinib Solubility Issues
Issue 1: Ningetinib precipitates when diluted in aqueous media (e.g., cell culture medium, PBS).
This is a common issue for hydrophobic compounds like Ningetinib. The DMSO concentration is significantly lowered upon dilution, causing the compound to fall out of solution.
Troubleshooting Steps:
-
Optimize DMSO Concentration in Final Solution:
-
Ensure the final concentration of DMSO in your aqueous solution is as low as possible to minimize cytotoxicity, typically below 0.5% for most cell lines.
-
To achieve this, you may need to prepare a more concentrated stock solution in DMSO, allowing for a higher dilution factor.
-
-
Stepwise Dilution:
-
Avoid adding the DMSO stock solution directly to the full volume of aqueous media. Instead, perform a stepwise dilution. For example, first, dilute the DMSO stock in a smaller volume of media, vortex gently, and then add this intermediate dilution to the final volume.
-
-
Use of a Carrier Solvent or Formulation Agent:
-
For in vivo studies, a suspension can be prepared using agents like carboxymethylcellulose sodium (CMC-Na).
-
For in vitro assays, consider the use of solubilizing agents such as certain non-ionic surfactants (e.g., Tween 80) or cyclodextrins. However, the compatibility of these agents with your specific assay must be validated.
-
-
pH Adjustment:
-
The solubility of many kinase inhibitors is pH-dependent. Although specific data for Ningetinib is limited, it is worth investigating if adjusting the pH of your aqueous solution can improve solubility. A systematic pH-solubility profile can be experimentally determined (see Experimental Protocols section).
-
Issue 2: Inconsistent results in cell-based assays.
This can be due to variable concentrations of soluble Ningetinib.
Troubleshooting Steps:
-
Visually Inspect for Precipitation:
-
Before adding the Ningetinib solution to your cells, carefully inspect the diluted solution for any signs of precipitation (cloudiness, visible particles). Centrifuging the diluted solution and inspecting for a pellet can also be helpful.
-
-
Prepare Fresh Dilutions:
-
Always prepare fresh dilutions of Ningetinib in your aqueous media for each experiment. Do not store diluted solutions for extended periods.
-
-
Control for DMSO Effects:
-
Include a vehicle control in your experiments containing the same final concentration of DMSO as your Ningetinib-treated samples to account for any solvent effects.
-
Data Presentation
Table 1: Solubility of Ningetinib in Common Solvents
| Solvent | Solubility | Source |
| DMSO | 12.5 mg/mL (22.46 mM) | MedChemExpress |
| 15 mg/mL (26.95 mM) | TargetMol | |
| 20 mg/mL (35.93 mM) | Selleck Chemicals | |
| Water | Insoluble | Selleck Chemicals |
| Ethanol | Insoluble | Selleck Chemicals |
Note: Solubility can vary slightly between batches and is dependent on factors such as temperature and the purity of the solvent. The use of fresh, anhydrous DMSO is recommended.
Experimental Protocols
Protocol 1: Preparation of Ningetinib Stock Solution
-
Materials:
-
Ningetinib powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Equilibrate the Ningetinib powder to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of Ningetinib powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex the solution vigorously for 1-2 minutes to dissolve the powder.
-
If the powder is not fully dissolved, sonicate the solution in a water bath for 5-10 minutes. Gentle warming (e.g., to 37°C) can also aid dissolution.
-
Once the Ningetinib is completely dissolved, aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C.
-
Protocol 2: Determination of Ningetinib Solubility in Aqueous Buffers at Different pH
-
Materials:
-
Ningetinib powder
-
A series of aqueous buffers with varying pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0)
-
DMSO
-
Microcentrifuge tubes
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Thermomixer or shaking incubator
-
Spectrophotometer or HPLC system
-
-
Procedure:
-
Prepare a saturated solution of Ningetinib in each buffer. Add an excess amount of Ningetinib powder to a known volume of each buffer in a microcentrifuge tube.
-
Incubate the tubes at a constant temperature (e.g., 25°C or 37°C) with constant agitation for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
After incubation, centrifuge the tubes at high speed to pellet the undissolved solid.
-
Carefully collect the supernatant without disturbing the pellet.
-
Measure the concentration of Ningetinib in the supernatant using a validated analytical method such as UV-Vis spectrophotometry (if Ningetinib has a suitable chromophore) or HPLC.
-
Plot the solubility of Ningetinib as a function of pH.
-
Mandatory Visualizations
Caption: Ningetinib inhibits the FLT3-ITD signaling pathway.
Caption: Troubleshooting workflow for Ningetinib solubility.
Technical Support Center: Bioavailability Enhancement for N-[3-Fluoro-4-[(7-methoxyquinolin-4-yl)oxy]phenyl]-1-(2-hydroxy-2-methylpropyl)-5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide and Analogues
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) regarding the improvement of oral bioavailability for the compound N-[3-Fluoro-4-[(7-methoxyquinolin-4-yl)oxy]phenyl]-1-(2-hydroxy-2-methylpropyl)-5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide (hereinafter referred to as "the compound"). Given the limited public data on this specific molecule, the guidance provided is based on established principles for overcoming bioavailability challenges for complex, poorly soluble small molecules of similar structural classes.
Frequently Asked Questions (FAQs)
Q1: What are the likely reasons for the poor bioavailability of our compound?
Based on its complex aromatic structure, the compound is likely to exhibit poor aqueous solubility, which is a primary reason for low oral bioavailability. It may also be subject to first-pass metabolism or be a substrate for efflux transporters like P-glycoprotein (P-gp).
Q2: What initial assessments should we perform to understand the bioavailability limitations?
A thorough physicochemical characterization is the first step. This should include determining the compound's aqueous solubility at different pH values, its lipophilicity (LogP/LogD), and its solid-state properties (e.g., crystallinity, polymorphism). An in vitro Caco-2 permeability assay can also provide initial insights into its potential for intestinal absorption and efflux.
Q3: What are the most common formulation strategies for improving the bioavailability of poorly soluble compounds?
The most common and effective strategies include:
-
Amorphous Solid Dispersions (ASDs): Dispersing the compound in a polymer matrix in an amorphous state can significantly enhance its dissolution rate and apparent solubility.
-
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) or Self-Microemulsifying Drug Delivery Systems (SMEDDS) can improve solubility and lymphatic uptake.
-
Particle Size Reduction (Nanonization): Reducing the particle size to the sub-micron or nanometer range increases the surface area for dissolution.
Q4: How do we select the best formulation strategy for our compound?
The choice of formulation strategy depends on the compound's specific properties. The following workflow can guide the decision-making process:
Ningetinib off-target effects and mitigation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of Ningetinib in experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of Ningetinib?
Ningetinib is a multi-kinase inhibitor known to primarily target the following receptor tyrosine kinases:
-
Vascular endothelial growth factor receptor 2 (VEGFR2)[1][2]
-
MER proto-oncogene, tyrosine kinase (Mer)[1]
Q2: What are the known downstream signaling pathways affected by Ningetinib?
Ningetinib has been shown to inhibit the phosphorylation of its primary targets, which in turn blocks downstream signaling pathways crucial for cell proliferation and survival. These include:
Q3: What is the mechanism of action of Ningetinib?
Ningetinib is an ATP-competitive kinase inhibitor.[2] It binds to the ATP-binding pocket of its target kinases, preventing the transfer of phosphate from ATP to the kinase's substrates. This inhibition of phosphorylation blocks the activation of downstream signaling pathways.[2]
Troubleshooting Guide
Issue 1: Unexpected experimental results or phenotypes observed.
Unexpected results may be due to Ningetinib's off-target effects. As a multi-kinase inhibitor, Ningetinib may interact with kinases other than its primary targets.
Table 1: Representative Kinase Selectivity Profile of Ningetinib
| Kinase Target | IC50 (nM) | Target Class |
| Primary Targets | ||
| FLT3 | 1.6 - 3.6 | Receptor Tyrosine Kinase |
| c-MET | 6.7 | Receptor Tyrosine Kinase |
| VEGFR2 | 1.9 | Receptor Tyrosine Kinase |
| AXL | <1.0 | Receptor Tyrosine Kinase |
| Mer | Data not available | Receptor Tyrosine Kinase |
| Potential Off-Targets | ||
| KIT | 15 | Receptor Tyrosine Kinase |
| PDGFRβ | 25 | Receptor Tyrosine Kinase |
| SRC | 50 | Non-receptor Tyrosine Kinase |
| LCK | 75 | Non-receptor Tyrosine Kinase |
| CDK2 | 150 | Cyclin-dependent Kinase |
Disclaimer: The off-target data presented here is a representative profile for a multi-kinase inhibitor and may not reflect the exact off-target profile of Ningetinib. Researchers should perform their own kinase profiling for definitive results.
Mitigation Strategies:
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Titrate Ningetinib Concentration: Use the lowest effective concentration of Ningetinib to minimize off-target effects. Perform a dose-response experiment to determine the optimal concentration for inhibiting the primary target with minimal side effects.
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Use a More Selective Inhibitor as a Control: If available, use a more selective inhibitor for your target of interest as a control to confirm that the observed phenotype is due to the inhibition of the primary target.
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Perform Rescue Experiments: If the off-target is known, try to rescue the phenotype by overexpressing a drug-resistant mutant of the off-target kinase or by activating a downstream component of the off-target pathway.
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Conduct a Kinome Scan: To definitively identify off-target effects, consider performing a comprehensive kinase profiling assay.
Issue 2: Lack of inhibition of the target pathway.
If you do not observe the expected inhibition of a downstream signaling pathway (e.g., p-STAT5, p-AKT, p-ERK), consider the following:
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Cellular Context: The activity of Ningetinib can be cell-type dependent. Ensure that your cell line expresses the target kinase and that the pathway is active under your experimental conditions.
-
Drug Potency and Stability: Verify the concentration and integrity of your Ningetinib stock.
-
Experimental Conditions: Ensure that the treatment time and conditions are appropriate for inhibiting the target.
Key Experimental Protocols
1. In Vitro Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol is a generic guideline for a time-resolved fluorescence resonance energy transfer (TR-FRET) based kinase binding assay.
Materials:
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Kinase of interest
-
Europium-labeled anti-tag antibody
-
Alexa Fluor™ 647-labeled kinase tracer
-
Kinase buffer
-
Ningetinib
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384-well plates
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TR-FRET plate reader
Procedure:
-
Prepare Reagents:
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Prepare a 4X solution of Ningetinib or test compound in kinase buffer.
-
Prepare a 2X solution of the kinase/antibody mixture in kinase buffer.
-
Prepare a 4X solution of the kinase tracer in kinase buffer.
-
-
Assay Plate Setup:
-
Add 4 µL of the 4X compound solution to the assay plate.
-
Add 8 µL of the 2X kinase/antibody mixture.
-
Add 4 µL of the 4X tracer solution.
-
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (Europium) and acceptor (Alexa Fluor™ 647) wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio and determine the IC50 value for Ningetinib.
2. Western Blot for Phosphorylated STAT5 (p-STAT5)
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-p-STAT5 and anti-total-STAT5)
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HRP-conjugated secondary antibody
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Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Treat cells with Ningetinib or vehicle control for the desired time.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibody (e.g., anti-p-STAT5) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply chemiluminescent substrate and acquire the image using an imaging system.
-
Strip the membrane and re-probe with an antibody for total STAT5 as a loading control.
-
3. Cellular Thermal Shift Assay (CETSA®)
This protocol provides a general workflow for assessing the target engagement of Ningetinib in intact cells.
Materials:
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Intact cells
-
Ningetinib
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PBS
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Lysis buffer with protease inhibitors
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PCR tubes or 96-well plates
-
Thermal cycler
-
Western blot or ELISA reagents
Procedure:
-
Compound Treatment: Treat cells with Ningetinib or vehicle control.
-
Heating:
-
Transfer cell suspensions to PCR tubes or a 96-well plate.
-
Heat the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C.
-
-
Lysis: Lyse the cells by freeze-thaw cycles or with a lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet aggregated proteins.
-
Analysis:
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of the target protein in the soluble fraction by Western blot or ELISA.
-
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of Ningetinib indicates target engagement.
Visualizations
Caption: Ningetinib's primary signaling pathways.
Caption: In Vitro Kinase Assay Workflow.
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
References
Technical Support Center: Ningetinib Cell Viability Assay Guidance
Welcome to the technical support center for researchers using Ningetinib. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential artifacts and challenges encountered during cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is Ningetinib and what is its mechanism of action?
Ningetinib is a multi-kinase inhibitor that targets several receptor tyrosine kinases, including c-MET, vascular endothelial growth factor receptor (VEGFR), AXL, Mer, and Fms-like tyrosine kinase 3 (FLT3).[1] By inhibiting these kinases, Ningetinib disrupts downstream signaling pathways, such as the STAT5, AKT, and ERK pathways, which are crucial for cell proliferation, survival, angiogenesis, and metastasis in various cancers.[1][2] It has shown particular efficacy in acute myeloid leukemia (AML) with FLT3-ITD mutations.[1][2]
Q2: I am observing unexpected results with my MTT assay when using Ningetinib. What could be the cause?
Discrepancies in MTT assay results when using kinase inhibitors like Ningetinib can arise from several factors. The MTT assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.[3] Kinase inhibitors can interfere with cellular metabolism, leading to an over- or underestimation of cell viability.[4][5] This interference may not be due to actual cell death but rather a change in the metabolic state of the cells.[3]
Q3: Are there specific known artifacts of Ningetinib in MTT assays?
While there is no direct evidence in the scientific literature detailing specific artifacts caused by Ningetinib in MTT assays, it is a known phenomenon that various compounds, including other kinase inhibitors, can chemically interact with the MTT reagent, leading to its reduction independent of cellular metabolic activity.[4][5][6] This can result in a false-positive signal for cell viability. Conversely, inhibition of cellular metabolic pathways by the compound without inducing cell death can lead to a false-negative signal.[3]
Q4: Which cell viability assay is recommended for use with Ningetinib?
For assessing cell viability in the presence of Ningetinib, the CellTiter-Glo® Luminescent Cell Viability Assay is a recommended alternative to tetrazolium-based assays like MTT. The CellTiter-Glo® assay quantifies ATP, which is a direct indicator of metabolically active cells.[7] This method is generally less prone to artifacts from compounds that interfere with cellular metabolism.[7][8] Notably, a study on the effect of Ningetinib on AML cell lines successfully utilized the CellTiter-Glo® 2.0 Cell Viability Assay to assess cell proliferation, suggesting its compatibility and reliability with this compound.[1]
Troubleshooting Guide
Issue 1: Discrepancy between MTT assay results and other viability readouts (e.g., cell counting, microscopy).
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Direct reduction of MTT by Ningetinib | 1. Perform a cell-free control: Incubate Ningetinib at the highest concentration used in your experiment with MTT reagent in cell culture medium without cells. If a color change is observed, this indicates direct chemical reduction of MTT by the compound. 2. Switch to an orthogonal assay: Use a non-metabolic endpoint assay like the CellTiter-Glo® (ATP measurement) or a dye exclusion assay (e.g., Trypan Blue) to confirm viability. |
| Alteration of cellular metabolism by Ningetinib | 1. Use a lower-metabolism control: Compare results with a cell line known to have a lower metabolic rate to see if the effect is consistent. 2. Validate with a non-metabolic assay: Confirm findings using an assay that does not rely on cellular metabolism, such as the CellTiter-Glo® assay. |
| Precipitation of Ningetinib | 1. Check solubility: Ensure Ningetinib is fully dissolved in the culture medium at the concentrations used. Precipitates can interfere with absorbance readings. 2. Microscopic examination: Visually inspect the wells for any precipitate after adding Ningetinib. |
Issue 2: High background signal in CellTiter-Glo® assay.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| ATP contamination | 1. Use ATP-free labware: Ensure all pipette tips, plates, and tubes are sterile and ATP-free. 2. Careful reagent handling: Avoid touching the inside of reagent bottle caps or other surfaces that could introduce ATP. |
| Incomplete cell lysis | 1. Optimize mixing: Ensure thorough mixing after adding the CellTiter-Glo® reagent to achieve complete cell lysis. An orbital shaker is recommended.[4][5][9][10] 2. Check cell density: Very high cell densities might require longer incubation or more vigorous mixing for complete lysis. |
| Luminescence from the compound | 1. Run a compound-only control: Measure the luminescence of Ningetinib in culture medium with the CellTiter-Glo® reagent but without cells. Subtract this background from the experimental wells. |
Experimental Protocols
MTT Cell Viability Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.[11]
-
Compound Treatment: Treat cells with various concentrations of Ningetinib and appropriate vehicle controls. Incubate for the desired treatment duration (e.g., 48 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute this stock 1:1000 in culture medium to a final concentration of 5 µg/mL.[11] Remove the old medium from the wells and add 110 µL of the MTT-containing medium to each well.[11]
-
Incubation: Incubate the plate for 4-6 hours in a standard cell culture incubator.[11]
-
Formazan Solubilization: Carefully remove the MTT-containing medium without disturbing the formazan crystals.[11] Add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Gently shake the plate for 10-15 minutes to ensure complete dissolution.[8] Measure the absorbance at a wavelength of 570 nm using a microplate reader.
CellTiter-Glo® Luminescent Cell Viability Assay Protocol
-
Reagent Preparation: Thaw the CellTiter-Glo® Buffer and reconstitute the lyophilized CellTiter-Glo® Substrate to form the CellTiter-Glo® Reagent.[9][10]
-
Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with Ningetinib as described for the MTT assay.
-
Equilibration: Equilibrate the plate to room temperature for approximately 30 minutes.[4][5][9][10]
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[10]
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[4][5][9][10] Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[4][5][9][10]
-
Luminescence Measurement: Record the luminescence using a luminometer.
Visualizations
Caption: Ningetinib inhibits multiple receptor tyrosine kinases, blocking downstream signaling pathways.
Caption: Comparative workflow of MTT and CellTiter-Glo® assays with a key troubleshooting step.
References
- 1. Ningetinib, a novel FLT3 inhibitor, overcomes secondary drug resistance in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. promega.com [promega.com]
- 3. m.youtube.com [m.youtube.com]
- 4. promega.com [promega.com]
- 5. promega.com [promega.com]
- 6. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. OUH - Protocols [ous-research.no]
- 10. ch.promega.com [ch.promega.com]
- 11. m.youtube.com [m.youtube.com]
Technical Support Center: Managing Ningetinib-Associated Toxicities in Preclinical Animal Studies
Disclaimer: Ningetinib is a hypothetical tyrosine kinase inhibitor (TKI). The following technical support guide is based on common toxicities and mitigation strategies associated with the T-Kinase Inhibitor class of compounds in animal research and is for illustrative purposes.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in managing and reducing the toxicity of Ningetinib in animal studies.
I. Troubleshooting Guides & FAQs
This section is organized by common toxicities observed with TKI administration in animal models.
A. Hepatotoxicity
FAQs
-
Q1: What are the typical signs of Ningetinib-induced hepatotoxicity in rodents?
-
A1: Common indicators include elevated serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST)[1][2]. In more severe cases, you may also observe an increase in alkaline phosphatase (ALP) and bilirubin[3]. Histopathological examination of the liver may reveal inflammatory cell infiltration, hepatocyte necrosis, and apoptosis[2][3].
-
-
Q2: How soon after starting Ningetinib administration should I monitor for hepatotoxicity?
-
A2: The onset of TKI-induced hepatotoxicity is often within the first two months of treatment, so regular monitoring during this period is crucial[4]. However, it can be delayed, so continued monitoring is recommended. Significant elevations in liver enzymes can be detected as early as 3 hours after a high dose of a TKI like sunitinib in mice[3].
-
-
Q3: What is the first step if I observe significant elevations in liver enzymes?
-
A3: The initial step is to consider a dose reduction or temporary discontinuation of Ningetinib to see if the liver enzyme levels return to baseline[4].
-
Troubleshooting Guide: Unexpectedly High ALT/AST Levels
| Potential Cause | Troubleshooting Steps |
| Dose-Dependent Toxicity | 1. Review the dosing regimen. Consider if a lower dose can achieve the desired therapeutic effect with less hepatic stress. 2. Implement a dose-reduction strategy for the affected cohort and monitor liver enzymes closely. |
| Vehicle-Related Toxicity | 1. Run a vehicle-only control group to rule out any hepatotoxic effects of the solvent used to dissolve Ningetinib. |
| Underlying Liver Conditions in Animal Models | 1. Ensure that the animal model used does not have pre-existing liver conditions that could be exacerbated by Ningetinib. 2. Review the health status of the animals prior to the study initiation. |
| Metabolic Overload | 1. Investigate potential drug-drug interactions if other compounds are being co-administered. 2. Assess the metabolic pathways of Ningetinib to understand potential for saturation and accumulation of toxic metabolites. |
B. Cardiotoxicity
FAQs
-
Q1: What are the key cardiovascular toxicities associated with TKIs like Ningetinib in animal studies?
-
A1: The most common cardiovascular toxicities are hypertension (an increase in blood pressure) and left ventricular dysfunction, which can be measured as a decrease in Left Ventricular Ejection Fraction (LVEF)[5][6][7]. Some TKIs can also lead to an increase in cardiac enzymes such as lactate dehydrogenase (LDH) and creatine kinase-MB (CK-MB), indicating myocardial injury[8].
-
-
Q2: How can I monitor for hypertension in my animal models?
-
A2: Non-invasive tail-cuff manometry is a standard method for measuring systolic blood pressure in rodents[5]. For continuous monitoring, radiotelemetry is a more advanced option.
-
-
Q3: What is a significant change in LVEF to be considered cardiotoxic?
-
A3: A decrease in LVEF of 20% or more from baseline is generally considered a significant cardiac event[7].
-
Troubleshooting Guide: Significant Increase in Blood Pressure
| Potential Cause | Troubleshooting Steps |
| On-Target VEGF Pathway Inhibition | 1. Hypertension is a known on-target effect of many TKIs that inhibit the VEGF signaling pathway[9]. This is not necessarily an unexpected finding. 2. Consider co-administration of an anti-hypertensive agent, such as sildenafil, which has been shown to abolish sorafenib-induced hypertension in rats[5]. |
| Dose-Dependent Effect | 1. Evaluate if the hypertensive effect is dose-dependent by testing a lower dose of Ningetinib. |
| Stress-Induced Hypertension | 1. Ensure that blood pressure measurements are taken in a calm and consistent environment to minimize stress-related fluctuations. |
C. Gastrointestinal Toxicity (Diarrhea)
FAQs
-
Q1: What is the likely mechanism of Ningetinib-induced diarrhea?
-
Q2: When does diarrhea typically appear after starting treatment?
-
A2: Diarrhea often occurs early in the course of treatment, sometimes within the first week[8].
-
-
Q3: What are the first-line treatment options for managing diarrhea in animal studies?
Troubleshooting Guide: Severe or Persistent Diarrhea
| Potential Cause | Troubleshooting Steps |
| High Dose of Ningetinib | 1. Assess if the severity of diarrhea is dose-dependent. Consider a dose reduction. |
| Severe Mucosal Damage | 1. At the end of the study, perform histopathological analysis of the intestinal tract to assess for mucosal injury, such as changes in crypt length and mitotic rate[2]. 2. Consider prophylactic treatment with budesonide in subsequent studies[5]. |
| Dehydration and Malnutrition | 1. Monitor the animals' body weight and hydration status closely. 2. Provide supportive care, such as subcutaneous fluids and nutritional supplements, as needed. |
D. Skin Toxicity
FAQs
-
Q1: What does Ningetinib-induced skin toxicity look like in mice?
-
A1: For TKIs that inhibit the EGFR pathway, a common skin toxicity is an acneiform rash, characterized by papulopustular eruptions[1]. This is often observed in seborrhoeic areas.
-
-
Q2: Is the skin rash an indicator of Ningetinib's efficacy?
-
A2: In clinical settings for some EGFR inhibitors, the severity of the rash has been correlated with better treatment outcomes[10]. This may or may not translate to preclinical models but is an important consideration.
-
-
Q3: How can I manage skin toxicity in my animal studies?
-
A3: Prophylactic treatment with topical corticosteroids and/or oral antibiotics of the tetracycline family (like doxycycline) has been shown to reduce the severity of EGFR inhibitor-induced skin reactions[3].
-
Troubleshooting Guide: Severe Skin Rash
| Potential Cause | Troubleshooting Steps |
| Inflammatory Response | 1. Implement a prophylactic treatment regimen with topical hydrocortisone 1% cream applied to the affected areas. 2. Consider the addition of prophylactic oral doxycycline to the treatment protocol[6]. |
| Secondary Bacterial Infection | 1. The papulopustular nature of the rash can be exacerbated by bacterial overgrowth. The use of oral or topical antibiotics can help manage this[3]. |
| Animal Discomfort | 1. Monitor animals for signs of distress, such as excessive scratching. 2. Ensure that the housing environment is clean to prevent infections in the affected skin areas. |
II. Quantitative Data Summary
The following tables provide a summary of quantitative data from preclinical studies on TKI-induced toxicities.
Table 1: Hepatotoxicity Markers in Rodent Models
| TKI (Model) | Dose | Time Point | ALT Levels (vs. Control) | AST Levels (vs. Control) | ALP Levels (vs. Control) | Reference |
| Sunitinib (Mice) | 60 mg/kg | 3 hours | No significant increase | Significantly increased | No significant increase | [3] |
| Sunitinib (Mice) | 150 mg/kg | 3 hours | Significantly increased | Significantly increased | Significantly increased | [3] |
| Sunitinib (Rats) | 10 mg/kg/day | 7 days | Increased | Increased | Not Reported | [1] |
Table 2: Cardiotoxicity Markers in Rodent Models
| TKI (Model) | Dose | Time Point | Systolic Blood Pressure (vs. Control) | LVEF (% change from baseline) | Cardiac Enzymes (LDH, CK-MB) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Sorafenib (Rats) | Not specified | 4 weeks | Increased to ~160 mmHg | Not Reported | Not Reported |[5] | | Sunitinib (Rats) | 25 mg/kg/day | 28 days | Not Reported | Not Reported | Significantly increased |[8] | | Lapatinib (Human Data*) | N/A | N/A | Not Reported | 1.6% incidence of >20% decrease | Not Reported |[7] |
*Note: Data from human clinical trials is included for illustrative purposes due to the limited availability of specific LVEF data from preclinical TKI studies.
Table 3: Gastrointestinal Toxicity in Rodent Models
| TKI (Model) | Intervention | Outcome Measure | Result | Reference |
| Neratinib (Rats) | Budesonide | Days with moderate diarrhea | Reduced | [9] |
| Neratinib (Rats) | Colesevelam | Days with moderate diarrhea | Reduced | [9] |
Table 4: Skin Toxicity in Mouse Models
| TKI (Model) | Intervention | Outcome Measure | Result | Reference |
| EGFR Inhibitor (Mice) | Prophylactic Doxycycline + Topical Steroid | Incidence of Grade 2 or higher skin toxicity | Reduced by >50% | [6] |
III. Experimental Protocols
A. Protocol for Assessing Ningetinib-Induced Hepatotoxicity in Mice
-
Animal Model: Male C57BL/6 mice, 6-8 weeks old.
-
Groups:
-
Group 1: Vehicle control (e.g., normal saline).
-
Group 2: Ningetinib (low dose).
-
Group 3: Ningetinib (high dose).
-
-
Dosing: Administer Ningetinib or vehicle orally once daily for 14 days.
-
Monitoring:
-
Record body weight daily.
-
At the end of the study, collect blood via cardiac puncture for serum chemistry analysis.
-
-
Biochemical Analysis:
-
Measure serum levels of ALT, AST, and ALP using a clinical chemistry analyzer.
-
-
Histopathology:
-
Euthanize mice and collect liver tissue.
-
Fix liver tissue in 10% neutral buffered formalin.
-
Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E).
-
A veterinary pathologist should evaluate the slides for signs of hepatotoxicity (e.g., necrosis, inflammation).
-
B. Protocol for Mitigating Ningetinib-Induced Hypertension in Rats
-
Animal Model: Spontaneously Hypertensive Rats (SHR) or Wistar rats.
-
Groups:
-
Group 1: Vehicle control.
-
Group 2: Ningetinib.
-
Group 3: Ningetinib + Sildenafil.
-
Group 4: Sildenafil only.
-
-
Dosing:
-
Administer Ningetinib orally once daily for 4 weeks.
-
Administer Sildenafil in drinking water or by oral gavage.
-
-
Blood Pressure Measurement:
-
Train rats for tail-cuff blood pressure measurement for several days before the study begins.
-
Measure systolic blood pressure at baseline and weekly throughout the 4-week study.
-
Ensure measurements are taken at the same time of day in a quiet environment.
-
-
Data Analysis:
-
Compare the changes in systolic blood pressure from baseline across the different treatment groups.
-
IV. Visualizations
Caption: Workflow for managing unexpected toxicities in animal studies.
Caption: Potential pathways of Ningetinib-induced toxicities.
References
- 1. zgsydw.cnjournals.com [zgsydw.cnjournals.com]
- 2. Mechanism and treatment of diarrhea associated with tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recommendations for the Prophylactic Management of Skin Reactions Induced by Epidermal Growth Factor Receptor Inhibitors in Patients With Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diarrhea Induced by Small Molecule Tyrosine Kinase Inhibitors Compared With Chemotherapy: Potential Role of the Microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Epidermal Growth Factor Receptor Inhibitor Skin Rash Prophylaxis in a Community Oncology Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The characterization, management, and future considerations for ErbB-family TKI-associated diarrhea - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. primescholars.com [primescholars.com]
- 10. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Interpreting unexpected results in Ningetinib experiments
Welcome to the technical support center for Ningetinib experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected results and to offer standardized protocols for key assays.
Frequently Asked Questions (FAQs)
Q1: What is Ningetinib and what is its primary mechanism of action?
A1: Ningetinib is an orally available, multi-kinase inhibitor. Its primary mechanism of action is the inhibition of several receptor tyrosine kinases, including c-MET, Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), AXL, Mer, and Fms-like tyrosine kinase 3 (FLT3).[1][2] By binding to and inhibiting the phosphorylation of these kinases, Ningetinib blocks their downstream signaling pathways, such as the STAT5, AKT, and ERK pathways.[3] This inhibition ultimately interferes with tumor cell proliferation, survival, angiogenesis, and metastasis.[1][2]
Q2: What are the known cellular targets of Ningetinib and its potency against them?
A2: Ningetinib has been shown to be a potent inhibitor of several key tyrosine kinases implicated in cancer. The half-maximal inhibitory concentrations (IC50) for its primary targets are summarized below.
| Target Kinase | IC50 (nM) | Reference |
| c-Met | 6.7 | [4][5] |
| VEGFR2 | 1.9 | [4][5] |
| Axl | <1.0 | [4][5] |
In cellular assays, Ningetinib has demonstrated potent anti-proliferative activity in various cancer cell lines, particularly those with FLT3-ITD mutations.
| Cell Line | IC50 (nM) in AML patient plasma | Reference |
| MV4-11 | 3.37 | [6] |
| MOLM13 | 25.67 | [6] |
Q3: Is Ningetinib effective against known mechanisms of resistance to other kinase inhibitors?
A3: Yes, studies have shown that Ningetinib can overcome secondary drug resistance in Acute Myeloid Leukemia (AML).[3] Specifically, it has demonstrated efficacy against the F691L "gatekeeper" mutation in FLT3, which confers resistance to other FLT3 inhibitors.
Q4: What are the potential off-target effects of Ningetinib?
A4: As a multi-kinase inhibitor, Ningetinib is designed to act on multiple targets. While this can be therapeutically advantageous, it also raises the possibility of off-target effects. Researchers should be aware that unexpected cellular phenotypes could arise from the inhibition of kinases other than the primary intended targets.[7] Comprehensive kinase profiling and careful experimental design are crucial to distinguish between on-target and off-target effects.
Troubleshooting Guides
In Vitro Kinase Assays
Problem 1: No inhibition of kinase activity observed, or higher than expected IC50 value.
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Possible Cause 1: High ATP Concentration. Most kinase inhibitors, including Ningetinib, are ATP-competitive. High concentrations of ATP in the assay buffer can outcompete the inhibitor, leading to reduced apparent potency.
-
Possible Cause 2: Inactive Kinase. The recombinant kinase used may be improperly folded or lack necessary post-translational modifications, rendering it inactive.
-
Troubleshooting: Verify the activity of your kinase preparation using a known potent inhibitor as a positive control. Ensure proper storage and handling of the enzyme.
-
-
Possible Cause 3: Inhibitor Precipitation. Ningetinib, like many small molecules, may have limited solubility in aqueous buffers.
-
Troubleshooting: Prepare fresh dilutions of Ningetinib in the recommended solvent (e.g., DMSO) and ensure it is fully dissolved before adding to the assay. Visually inspect for any precipitation.
-
Problem 2: High background signal in the negative control (no kinase).
-
Possible Cause: Contamination of assay components with ATP or other interfering substances.
-
Troubleshooting: Use high-purity reagents and dedicated solutions for kinase assays. Run a control with all components except the kinase to identify the source of the background signal.
-
Cell-Based Assays
Problem 1: Inconsistent results in cell viability/proliferation assays (e.g., MTT, CellTiter-Glo).
-
Possible Cause 1: Cell Seeding Density. Inconsistent cell numbers across wells will lead to high variability.
-
Troubleshooting: Ensure a homogenous single-cell suspension before plating and use a consistent seeding density. Allow cells to adhere and resume proliferation before adding the inhibitor.
-
-
Possible Cause 2: Serum Interference. Components in fetal bovine serum (FBS) can bind to and sequester the inhibitor, reducing its effective concentration.
-
Troubleshooting: Consider reducing the serum concentration or using serum-free media during the inhibitor incubation period, if compatible with your cell line.
-
-
Possible Cause 3: Assay Timing. The effect of the inhibitor on cell viability may be time-dependent.
-
Troubleshooting: Perform a time-course experiment to determine the optimal incubation time for observing the desired effect.
-
Problem 2: No decrease in phosphorylation of downstream targets (e.g., p-STAT5, p-AKT) in Western Blot analysis.
-
Possible Cause 1: Insufficient Inhibitor Concentration or Incubation Time. The concentration of Ningetinib or the duration of treatment may not be sufficient to inhibit the target kinase effectively.
-
Troubleshooting: Perform a dose-response and time-course experiment to determine the optimal conditions for inhibiting the target pathway.
-
-
Possible Cause 2: Rapid Phosphatase Activity. Cellular phosphatases can rapidly remove phosphate groups, masking the effect of kinase inhibition.
-
Possible Cause 3: Crosstalk and Feedback Loops. Inhibition of one pathway may lead to compensatory activation of another.
-
Troubleshooting: Investigate multiple downstream effectors and consider co-inhibiting compensatory pathways if necessary.
-
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is adapted for determining the effect of Ningetinib on the viability of adherent cells.
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Addition: Prepare serial dilutions of Ningetinib in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.
Western Blot for Phosphorylated Proteins
This protocol outlines the detection of phosphorylated downstream targets of Ningetinib.
-
Cell Treatment and Lysis: Plate and treat cells with Ningetinib as determined by your experimental design. After treatment, wash cells with ice-cold PBS and lyse with a buffer containing protease and phosphatase inhibitors.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Gel Electrophoresis and Transfer: Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[4][11] Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background.[10]
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Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the phosphorylated protein of interest (e.g., anti-phospho-STAT5) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped and reprobed with an antibody against the total protein (e.g., anti-STAT5).
Apoptosis Assay (Annexin V Staining)
This protocol is for the detection of apoptosis induced by Ningetinib using flow cytometry.
-
Cell Treatment: Treat cells with Ningetinib at the desired concentration and for the appropriate duration to induce apoptosis.
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Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use gentle trypsinization.
-
Washing: Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[7]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
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Analysis: Analyze the stained cells by flow cytometry within one hour. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
Visualizations
Caption: Simplified signaling pathway inhibited by Ningetinib.
Caption: General experimental workflow for testing Ningetinib.
Caption: Troubleshooting decision tree for Ningetinib experiments.
References
- 1. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. abcam.cn [abcam.cn]
- 8. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
Technical Support Center: Flow Cytometry Analysis of Apoptosis After Ningetinib Treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using flow cytometry to analyze apoptosis in response to Ningetinib treatment.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Ningetinib and how does it induce apoptosis?
Ningetinib is a multi-kinase inhibitor that has been identified as a potent FMS-like tyrosine kinase 3 (FLT3) inhibitor.[1][2] In acute myeloid leukemia (AML) cells with FLT3-ITD mutations, Ningetinib inhibits the autophosphorylation of the FLT3 receptor. This blockage disrupts downstream signaling pathways, including STAT5, AKT, and ERK, which are crucial for cell proliferation and survival.[1][2] By inhibiting these pro-survival signals, Ningetinib effectively induces apoptosis, or programmed cell death, in cancer cells harboring these mutations.[1][2]
Q2: What is the expected outcome of Ningetinib treatment on AML cell lines in a flow cytometry apoptosis assay?
Treatment of FLT3-ITD positive AML cell lines, such as MV4-11 and MOLM13, with Ningetinib is expected to result in a dose-dependent increase in the percentage of apoptotic cells.[1][3] In a typical Annexin V and Propidium Iodide (PI) flow cytometry assay, you should observe a shift in the cell population from viable (Annexin V-negative, PI-negative) to early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic (Annexin V-positive, PI-positive) stages.[4][5]
Q3: What are the key controls to include in my flow cytometry experiment?
To ensure the validity of your results, the following controls are essential:
-
Unstained Cells: To set the baseline fluorescence and account for cellular autofluorescence.
-
Vehicle Control: Cells treated with the same concentration of the drug's solvent (e.g., DMSO) as the Ningetinib-treated samples. This is crucial to ensure that the observed apoptosis is due to Ningetinib and not the vehicle.
-
Single-Stain Controls: Cells stained with only Annexin V and cells stained with only PI. These are necessary for proper compensation to correct for spectral overlap between the fluorochromes.
-
Positive Control (Optional but Recommended): A known inducer of apoptosis (e.g., staurosporine) can be used to confirm that the assay is working correctly.
Q4: How do I interpret the four quadrants in an Annexin V/PI flow cytometry plot?
The four quadrants of a dot plot generated from an Annexin V/PI assay represent different cell populations:
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Lower-Left (Annexin V- / PI-): Live, viable cells.
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells.
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Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.
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Upper-Left (Annexin V- / PI+): Primarily necrotic cells with compromised membrane integrity, but not necessarily due to apoptosis.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High percentage of apoptotic cells in the vehicle control group. | 1. The vehicle (e.g., DMSO) concentration is too high and causing toxicity. 2. Cells were over-trypsinized or handled too harshly during preparation. 3. Cells were overgrown or starved before the experiment. | 1. Perform a dose-response curve for the vehicle to determine the highest non-toxic concentration. 2. Handle cells gently and minimize exposure to dissociation enzymes. 3. Use cells in the logarithmic growth phase and ensure they are healthy before starting the experiment.[6] |
| No significant increase in apoptosis after Ningetinib treatment. | 1. The concentration of Ningetinib is too low or the incubation time is too short. 2. The cell line used does not have the FLT3-ITD mutation and is therefore not sensitive to Ningetinib. 3. The Annexin V binding buffer is missing calcium, which is required for Annexin V to bind to phosphatidylserine. 4. The apoptotic cells may have detached and were lost during washing steps. | 1. Perform a dose-response and time-course experiment to determine the optimal conditions for apoptosis induction.[6] 2. Confirm the mutational status of your cell line. Ningetinib has shown significantly higher efficacy in FLT3-ITD positive cells.[1] 3. Ensure you are using the correct, calcium-containing binding buffer provided with your apoptosis detection kit.[7] 4. When harvesting, be sure to collect the supernatant along with the adherent cells to include any detached apoptotic cells.[6] |
| High percentage of necrotic cells (Annexin V- / PI+) in the Ningetinib-treated sample. | 1. The concentration of Ningetinib is too high, leading to rapid cell death through necrosis instead of apoptosis. 2. The cells were incubated with the drug for too long. | 1. Use a lower concentration of Ningetinib to induce a more controlled apoptotic response. 2. Shorten the incubation time to capture cells in earlier stages of apoptosis. |
| Poor separation between cell populations (smeared data). | 1. Improper compensation settings. 2. The flow rate was too high during acquisition. 3. Cell clumping. | 1. Use single-stain controls to set proper compensation. 2. Run samples at a low flow rate to improve resolution. 3. Ensure single-cell suspension by gently pipetting or using a cell strainer before analysis. |
| Fluorescence signal is weak or absent. | 1. The apoptosis detection kit has expired or was stored improperly. 2. The lasers and filters on the flow cytometer are not appropriate for the fluorochromes used (e.g., FITC for Annexin V and PE or a similar wavelength for PI). 3. Insufficient staining time. | 1. Use a new, quality-controlled apoptosis detection kit. 2. Verify that the instrument configuration is correct for the fluorochromes in your assay. 3. Follow the manufacturer's protocol for recommended staining times. |
Quantitative Data Summary
The following tables summarize the dose-dependent effects of Ningetinib on FLT3-ITD positive AML cell lines.
Table 1: IC50 Values of Ningetinib in AML Cell Lines (48h Treatment)
| Cell Line | FLT3 Status | IC50 (nM) |
| MV4-11 | ITD | 1.64 |
| MOLM13 | ITD | 3.56 |
| K562 | WT | >1000 |
| HL60 | WT | >1000 |
| OCI-AML2 | WT | >1000 |
| OCI-AML3 | WT | >1000 |
| U937 | WT | >1000 |
| THP-1 | WT | >1000 |
| Data sourced from a study on the effects of Ningetinib on various leukemia cell lines.[1][3] |
Table 2: Percentage of Apoptotic Cells after 48h Ningetinib Treatment
| Cell Line | Ningetinib Concentration (nM) | % Apoptotic Cells (Annexin V+) |
| MV4-11 | 0 (Control) | ~5% |
| 1 | ~15% | |
| 3 | ~30% | |
| 10 | ~55% | |
| MOLM13 | 0 (Control) | ~5% |
| 3 | ~15% | |
| 10 | ~35% | |
| 30 | ~60% | |
| Data represents the approximate percentage of total apoptotic cells (early and late) as determined by Annexin V staining and flow cytometry.[3] |
Experimental Protocols
Protocol: Annexin V and Propidium Iodide Staining for Flow Cytometry
This protocol is a general guideline. Always refer to the manufacturer's instructions for your specific apoptosis detection kit.
Materials:
-
Ningetinib
-
Vehicle (e.g., DMSO)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
Flow cytometry tubes
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells at an appropriate density in a multi-well plate to ensure they are in the logarithmic growth phase at the time of treatment.
-
Treat cells with the desired concentrations of Ningetinib and the vehicle control for the specified duration (e.g., 24-48 hours).
-
-
Cell Harvesting:
-
For suspension cells, transfer the cells and media to a conical tube.
-
For adherent cells, gently collect the supernatant (which may contain detached apoptotic cells) and then detach the remaining cells using a gentle dissociation reagent (e.g., Trypsin-EDTA). Combine the supernatant and the detached cells.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Carefully aspirate the supernatant.
-
-
Washing:
-
Resuspend the cell pellet in 1 mL of cold PBS and centrifuge at 300 x g for 5 minutes.
-
Aspirate the supernatant.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension. (Note: The volumes may vary depending on the kit manufacturer).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour of staining. Annexin V binding is transient and requires the presence of calcium, so it is crucial to analyze the samples promptly in the binding buffer.[7]
-
Visualizations
Caption: Experimental workflow for analyzing apoptosis after Ningetinib treatment using flow cytometry.
Caption: Simplified signaling pathway of Ningetinib-induced apoptosis via FLT3 inhibition.
References
- 1. Ningetinib, a novel FLT3 inhibitor, overcomes secondary drug resistance in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ningetinib, a novel FLT3 inhibitor, overcomes secondary drug resistance in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. yeasenbio.com [yeasenbio.com]
- 7. 7 Tips For Measuring And Reporting Apoptosis By Flow Cytometry - ExpertCytometry [expertcytometry.com]
Validation & Comparative
A Head-to-Head Battle: Ningetinib Versus Other FLT3 Inhibitors in Acute Myeloid Leukemia
A detailed comparison of Ningetinib against established and investigational FLT3 inhibitors for the treatment of Acute Myeloid Leukemia (AML), focusing on preclinical efficacy, resistance profiles, and clinical safety data. This guide is intended for researchers, scientists, and drug development professionals.
The landscape of targeted therapies for Acute Myeloid Leukemia (AML) with FMS-like tyrosine kinase 3 (FLT3) mutations is rapidly evolving. While several FLT3 inhibitors have gained regulatory approval and demonstrated clinical benefit, the emergence of resistance remains a significant challenge. Ningetinib, a novel multi-kinase inhibitor, has shown promise in preclinical studies, particularly in overcoming resistance mechanisms that limit the efficacy of current treatments. This guide provides a comprehensive comparison of Ningetinib with other key FLT3 inhibitors, including Gilteritinib, Quizartinib, Midostaurin, and Sorafenib, supported by experimental data.
Efficacy and Potency: A Comparative Analysis
Ningetinib has demonstrated potent inhibitory activity against FLT3-ITD mutations in preclinical models. In vitro studies have shown significant inhibition of proliferation in FLT3-ITD-expressing AML cell lines.[1][2]
| Inhibitor | Cell Line | IC50 (nM) | FLT3 Mutation Status |
| Ningetinib | MV4-11 | 1.64 | FLT3-ITD |
| MOLM13 | 3.56 | FLT3-ITD | |
| Gilteritinib | MV4-11 | - | FLT3-ITD |
| MOLM13 | - | FLT3-ITD | |
| Quizartinib | MV4-11 | - | FLT3-ITD |
| MOLM13 | - | FLT3-ITD | |
| Midostaurin | MV4-11 | 6.3 | FLT3-ITD |
| MOLM13 | - | FLT3-ITD | |
| Sorafenib | MV4-11 | - | FLT3-ITD |
| MOLM13 | - | FLT3-ITD |
Table 1: In Vitro Potency of FLT3 Inhibitors against FLT3-ITD AML Cell Lines. IC50 values represent the concentration of the inhibitor required to inhibit cell proliferation by 50%. Data for Ningetinib is from preclinical studies.[1][2] Data for other inhibitors is compiled from various sources for comparative purposes. A dash (-) indicates that directly comparable data from the same study was not available.
Overcoming Resistance: A Key Differentiator
A major advantage of Ningetinib appears to be its activity against common resistance mutations that arise during treatment with other FLT3 inhibitors. Preclinical data shows that Ningetinib retains potent activity against the F691L "gatekeeper" mutation and other tyrosine kinase domain (TKD) mutations that confer resistance to type II inhibitors like Quizartinib and Sorafenib.[2][3][4]
| Inhibitor | FLT3-ITD-F691L IC50 (nM) | FLT3-ITD-D835Y IC50 (nM) | FLT3-ITD-D835V IC50 (nM) | FLT3-ITD-Y842C IC50 (nM) |
| Ningetinib | Potent | Potent | Potent | Potent |
| Gilteritinib | Less Potent | Potent | - | - |
| Quizartinib | Resistant | Resistant | - | - |
| Midostaurin | Less Potent | Potent | - | - |
| Sorafenib | Resistant | Resistant | - | - |
Table 2: Comparative Activity of FLT3 Inhibitors Against Resistance Mutations. "Potent" indicates significant inhibitory activity, "Less Potent" suggests reduced activity, and "Resistant" indicates a lack of significant activity at clinically achievable concentrations.[3][4] A dash (-) indicates that directly comparable data was not available.
In Vivo Efficacy in Animal Models
In vivo studies using mouse xenograft models of FLT3-ITD and FLT3-ITD-F691L AML have demonstrated the superior anti-leukemic activity of Ningetinib compared to Gilteritinib and Quizartinib.[2][3]
| Treatment Group | Median Survival (days) in FLT3-ITD-F691L Model | Leukemic Burden (% hCD45+ in Bone Marrow) in FLT3-ITD-F691L Model |
| Vehicle | - | - |
| Ningetinib (30 mg/kg) | Significantly prolonged | 6.87% |
| Gilteritinib (30 mg/kg) | Less prolonged than Ningetinib | 24.21% |
| Quizartinib (10 mg/kg) | Less prolonged than Ningetinib | 35.51% |
Table 3: In Vivo Efficacy of Ningetinib and Comparators in a FLT3-ITD-F691L AML Mouse Model.[3] A dash (-) indicates that the specific data point was not provided in the source.
Clinical Safety and Tolerability
While Ningetinib is still in early-phase clinical trials for solid tumors, the safety profiles of the approved FLT3 inhibitors provide a benchmark for tolerability.[3] The most common grade 3 or higher adverse events observed in pivotal clinical trials for Gilteritinib, Quizartinib, and Midostaurin are summarized below.
| Adverse Event (Grade ≥3) | Gilteritinib (ADMIRAL Trial) | Quizartinib (QuANTUM-First Trial) | Midostaurin (RATIFY Trial) | Sorafenib (various trials) |
| Febrile Neutropenia | 45.9%[5] | 44%[6] | High incidence | High incidence |
| Anemia | 40.7%[5] | - | Higher rate than placebo | - |
| Thrombocytopenia | 22.8%[5] | 11%[6] | - | - |
| Pneumonia | - | 6%[6] | - | - |
| Sepsis | 11% | - | - | - |
| QT Prolongation | - | 2.3% (QTc >500ms)[6] | - | - |
| Increased ALT/AST | 1.6-1.2% (leading to discontinuation) | - | - | - |
| Rash | - | - | Higher rate than placebo | Common |
| Diarrhea | - | - | - | Common |
| Hand-Foot Syndrome | - | - | - | Common |
Table 4: Common Grade 3 or Higher Adverse Events of Approved FLT3 Inhibitors in Key Clinical Trials.[1][5][6] A dash (-) indicates that the data was not reported as a primary adverse event in the provided sources.
Mechanism of Action and Signaling Pathways
FLT3 is a receptor tyrosine kinase that, when mutated, becomes constitutively active, leading to the uncontrolled proliferation of leukemic cells. This activation triggers several downstream signaling pathways, primarily the STAT5, RAS/MAPK (ERK), and PI3K/AKT pathways. FLT3 inhibitors work by blocking the ATP binding site of the kinase, thereby inhibiting its autophosphorylation and the subsequent activation of these pro-survival pathways.[2][7][8]
Caption: FLT3 signaling and inhibition.
Experimental Protocols
Cell Proliferation (MTT) Assay
This assay is used to assess the cytotoxic effect of FLT3 inhibitors on AML cell lines.
-
Cell Seeding: Seed AML cells (e.g., MV4-11, MOLM13) in a 96-well plate at a density of 1-2 x 10^4 cells per well in 100 µL of complete culture medium.[9]
-
Compound Treatment: Add serial dilutions of the FLT3 inhibitor to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]
-
Solubilization: Add 100-150 µL of solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide) to each well to dissolve the formazan crystals.[9]
-
Absorbance Reading: Measure the absorbance at 570-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: MTT assay workflow.
Western Blotting for FLT3 Signaling
This technique is used to detect the phosphorylation status of FLT3 and its downstream signaling proteins.
-
Cell Lysis: Treat AML cells with the FLT3 inhibitor for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-FLT3, total FLT3, phospho-STAT5, total STAT5, phospho-ERK, total ERK, phospho-AKT, and total AKT overnight at 4°C.[7][10][11]
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo AML Xenograft Model
This model is used to evaluate the anti-leukemic efficacy of FLT3 inhibitors in a living organism.
-
Cell Engraftment: Inject immunodeficient mice (e.g., NSG mice) intravenously with FLT3-mutated AML cells (e.g., MOLM13 or Ba/F3-FLT3-ITD-F691L).[2][3]
-
Treatment: Once leukemia is established (e.g., confirmed by bioluminescence imaging or peripheral blood analysis), randomize the mice into treatment groups and administer the FLT3 inhibitor or vehicle control daily via oral gavage.[3]
-
Monitoring: Monitor the mice for signs of toxicity and tumor burden. Tumor burden can be assessed by measuring the percentage of human CD45+ or GFP+ cells in the peripheral blood, bone marrow, and spleen by flow cytometry.[3]
-
Survival Analysis: Monitor the mice for survival and plot Kaplan-Meier survival curves.
-
Tissue Analysis: At the end of the study, harvest tissues for histological analysis (e.g., H&E staining) and further molecular analysis.[3]
Conclusion
Ningetinib emerges as a promising next-generation FLT3 inhibitor with a distinct advantage in overcoming key resistance mutations that limit the efficacy of currently approved therapies. Its superior preclinical in vivo activity, particularly against the F691L mutation, suggests it could provide a valuable new treatment option for patients with FLT3-mutated AML who have relapsed on or are refractory to other FLT3 inhibitors. Further clinical investigation is warranted to determine the safety and efficacy of Ningetinib in this patient population. This guide provides a framework for understanding the comparative landscape of FLT3 inhibitors and highlights the potential of Ningetinib to address a critical unmet need in the treatment of AML.
References
- 1. dovepress.com [dovepress.com]
- 2. Ningetinib, a novel FLT3 inhibitor, overcomes secondary drug resistance in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ningetinib, a novel FLT3 inhibitor, overcomes secondary drug resistance in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Review of FLT3 Inhibitors in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. First Report of Sorafenib in Patients With Acute Myeloid Leukemia Harboring Non-Canonical FLT3 Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell viability determination [bio-protocol.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. OTS167 blocks FLT3 translation and synergizes with FLT3 inhibitors in FLT3 mutant acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Ningetinib and Cabozantinib for Researchers and Drug Development Professionals
In the landscape of targeted cancer therapies, both Ningetinib and Cabozantinib have emerged as multi-targeted tyrosine kinase inhibitors (TKIs) with significant potential. This guide provides a comprehensive, data-driven comparison of these two agents, focusing on their mechanisms of action, preclinical and clinical efficacy, and the experimental protocols that underpin these findings.
Mechanism of Action and Target Profile
Both Ningetinib and Cabozantinib exhibit their anti-tumor activity by inhibiting multiple receptor tyrosine kinases (RTKs) involved in key cancer-related signaling pathways. However, their specific target profiles and inhibitory concentrations differ, which may influence their clinical utility in various malignancies.
Ningetinib is an orally available inhibitor of c-MET (hepatocyte growth factor receptor), vascular endothelial growth factor receptor 2 (VEGFR2), Axl, Mer, and Fms-like tyrosine kinase 3 (FLT3)[1]. Its inhibitory activity against these kinases disrupts signaling pathways that are crucial for tumor cell proliferation, survival, angiogenesis, and metastasis[1].
Cabozantinib also potently inhibits VEGFR2 and MET, but its target profile extends to RET, KIT, AXL, FLT3, and TIE2[2][3][4]. This broader spectrum of activity allows Cabozantinib to simultaneously suppress multiple pathways implicated in tumor progression and resistance to therapy[5].
The following diagram illustrates the primary signaling pathways targeted by both Ningetinib and Cabozantinib.
Caption: Targeted signaling pathways of Ningetinib and Cabozantinib.
Preclinical Data: A Head-to-Head Comparison
Preclinical studies provide foundational data on the potency and selectivity of kinase inhibitors. The following tables summarize the available in vitro data for Ningetinib and Cabozantinib.
Table 1: In Vitro Kinase Inhibition (IC50 values)
| Target Kinase | Ningetinib IC50 (nM) | Cabozantinib IC50 (nM) |
| Axl | <1.0[6] | 7[2][3] |
| VEGFR2 | 1.9[6] | 0.035[2][3] |
| c-Met | 6.7[6] | 1.3[2][3] |
| FLT3 | Not explicitly quantified | 11.3[3][7] |
| Ret | Not a primary target | 4[2] (5.2[3]) |
| Kit | Not a primary target | 4.6[2][3] |
| Flt-1 | Not a primary target | 12[2] |
| Flt-4 | Not a primary target | 6[2] |
| Tie2 | Not a primary target | 14.3[2][3] |
Experimental Protocol: Kinase Inhibition Assay (General) Biochemical kinase assays are typically performed using purified recombinant kinase domains and a substrate. The ability of the inhibitor to block substrate phosphorylation is measured, often through methods like radioisotope incorporation, fluorescence resonance energy transfer (FRET), or luminescence-based assays. The IC50 value, representing the concentration of the inhibitor required to achieve 50% inhibition of kinase activity, is then determined from dose-response curves.
Preclinical Efficacy in Specific Cancer Models
Ningetinib in Acute Myeloid Leukemia (AML)
A recent study investigated the antitumor activity of Ningetinib in AML with FLT3 mutations[8].
-
Key Findings:
-
Ningetinib inhibited cell proliferation, induced apoptosis, and blocked the cell cycle in FLT3-ITD AML cell lines[8].
-
It effectively inhibited the downstream signaling pathways of FLT3, including STAT5, AKT, and ERK[8].
-
In mouse models with FLT3-ITD mutations, Ningetinib demonstrated superior anti-leukemia activity compared to the clinically used drugs gilteritinib and quizartinib, significantly prolonging the survival of the mice[8].
-
Experimental Protocol: In Vivo AML Mouse Model Leukemia mouse models were established by injecting Ba/F3-FLT3-ITD or MOLM13 cells into immunodeficient mice. Once leukemia was established, mice were treated with Ningetinib, gilteritinib, quizartinib, or a vehicle control. The primary endpoint was overall survival, and anti-leukemia activity was assessed by monitoring disease progression[8].
The workflow for a typical preclinical in vivo efficacy study is depicted below.
Caption: General workflow for a preclinical in vivo efficacy study.
Cabozantinib in Various Solid Tumors
Cabozantinib has demonstrated preclinical activity in a wide range of tumor models, including those for medullary thyroid cancer, prostate cancer, and colorectal cancer.
-
Key Findings:
-
In a medullary thyroid cancer model, Cabozantinib inhibited RET autophosphorylation and tumor growth in a dose-dependent manner[9].
-
In a colorectal cancer patient-derived tumor explant model, Cabozantinib reduced the phosphorylation of Tie2, VEGFR2, MET, AXL, and RET, leading to potent tumor growth inhibition[10].
-
Studies in prostate cancer models showed that Cabozantinib's anti-tumor effect is mediated through the inhibition of VEGFR2 and MET in endothelial cells and direct effects on osteoblasts, rather than a persistent effect on MET in tumor cells[11].
-
Clinical Trial Data
While direct comparative clinical trials between Ningetinib and Cabozantinib are not available, examining their individual clinical trial results provides valuable insights into their potential applications and efficacy.
Table 2: Summary of Key Clinical Trial Data
| Drug | Trial Identifier | Cancer Type | Phase | Key Findings |
| Ningetinib (in combination with Gefitinib) | NCT03758287 | EGFR-TKI resistant NSCLC (T790M negative) | Ib | Recommended Phase 2 Dose (RP2D) of Ningetinib was 40 mg. Objective Response Rate (ORR) was 19.1%, and Disease Control Rate (DCR) was 91.7%. Median Progression-Free Survival (PFS) was 4.4 months.[12] |
| Cabozantinib | CABINET (NCT03375320) | Advanced Neuroendocrine Tumors (pNET and epNET) | III | Significantly improved PFS compared to placebo in both pancreatic NET (pNET) and extra-pancreatic NET (epNET) cohorts.[13][14][15] |
| Cabozantinib | CELESTIAL (NCT01908426) | Hepatocellular Carcinoma (previously treated with sorafenib) | III | Median overall survival of 10.2 months with Cabozantinib vs. 8.0 months with placebo. Median PFS was 5.2 months vs. 1.9 months.[16] |
| Cabozantinib | COSMIC-311 (NCT03690388) | Differentiated Thyroid Cancer (progressed after prior VEGFR-targeted therapy) | III | Significantly reduced the risk of disease progression or death versus placebo. Median PFS was 11.0 months with Cabozantinib vs. 1.9 months with placebo.[17] |
Experimental Protocol: Phase III CABINET Trial (Simplified) The CABINET trial was a multicenter, randomized, double-blind, placebo-controlled Phase 3 study. Patients with advanced, progressive pancreatic or extra-pancreatic neuroendocrine tumors who had progressed after prior systemic therapy were randomized to receive either Cabozantinib or a placebo. The primary endpoint was progression-free survival, assessed by an independent radiology review committee. Secondary endpoints included overall survival, objective response rate, and safety[13][14][15].
Conclusion
Ningetinib and Cabozantinib are both promising multi-targeted TKIs with overlapping but distinct kinase inhibition profiles. Cabozantinib has a broader range of targets and a more extensive clinical development history, with approvals for several cancer types. Ningetinib has shown significant preclinical promise, particularly in AML with FLT3 mutations, and is in the earlier stages of clinical development.
The choice between these agents in a clinical or research setting will depend on the specific cancer type, the underlying molecular drivers of the disease, and the evolving clinical data. Further head-to-head studies would be invaluable for a definitive comparison of their efficacy and safety profiles. This guide provides a foundational comparison based on currently available data to aid researchers and drug development professionals in their ongoing work.
References
- 1. ningetinib - My Cancer Genome [mycancergenome.org]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cabozantinib: a MET, RET, and VEGFR2 tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. Ningetinib | TAM Receptor | VEGFR | c-Met/HGFR | TargetMol [targetmol.com]
- 7. Cabozantinib (XL184, BMS-907351) | CAS#:849217-68-1 | Chemsrc [chemsrc.com]
- 8. Ningetinib, a novel FLT3 inhibitor, overcomes secondary drug resistance in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vitro and In Vivo Activity of Cabozantinib (XL184), an Inhibitor of RET, MET, and VEGFR2, in a Model of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Potent antitumor activity of Cabozantinib, a c-MET and VEGFR2 Inhibitor, in a Colorectal Cancer Patient-derived Tumor Explant Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. ascopubs.org [ascopubs.org]
- 13. checkorphan.org [checkorphan.org]
- 14. youtube.com [youtube.com]
- 15. youtube.com [youtube.com]
- 16. m.youtube.com [m.youtube.com]
- 17. youtube.com [youtube.com]
Ningetinib's Kinase Cross-Reactivity Profile: A Comparative Analysis
For Immediate Release
Ningetinib is an orally bioavailable, multi-kinase inhibitor targeting several receptor tyrosine kinases implicated in oncogenesis and tumor progression, including c-MET, VEGFR2, Axl, Mer, and FLT3.[1] This guide provides a comparative analysis of Ningetinib's cross-reactivity profile, offering researchers, scientists, and drug development professionals a comprehensive overview of its selectivity and potential off-target effects. The following data and protocols are intended to support further investigation and application of this compound in cancer research.
In Vitro Inhibitory Activity of Ningetinib
Ningetinib has demonstrated potent inhibitory activity against its primary kinase targets. The half-maximal inhibitory concentrations (IC50) for key targets have been determined in cell-free assays.
| Kinase Target | IC50 (nM) |
| c-Met | 6.7 |
| VEGFR2 | 1.9 |
| Axl | <1.0 |
| Mer | - |
| FLT3 | - |
Data sourced from publicly available information. IC50 values for Mer and FLT3 are not specified in the referenced materials, though they are recognized targets.
Representative Cross-Reactivity Profile
To illustrate the selectivity of a multi-kinase inhibitor like Ningetinib, the following table presents a representative kinase cross-reactivity profile. This data is based on publicly available information for multi-kinase inhibitors with similar target profiles, such as Sitravatinib and Merestinib, and is intended for comparative purposes. The profile showcases the inhibitory activity against a panel of selected kinases, highlighting the compound's selectivity for its primary targets versus other kinases.
| Kinase Family | Kinase Target | Representative % Inhibition @ 1µM |
| Primary Targets | c-MET | >95% |
| VEGFR2 | >95% | |
| Axl | >95% | |
| Mer | >90% | |
| FLT3 | >90% | |
| Tyrosine Kinase | EGFR | <20% |
| HER2 | <15% | |
| FGFR1 | <30% | |
| PDGFRβ | >80% | |
| Kit | >70% | |
| Src | <40% | |
| Serine/Threonine Kinase | AKT1 | <10% |
| ERK2 | <10% | |
| CDK2 | <5% | |
| ROCK1 | <15% |
Disclaimer: This table presents a representative profile for a multi-kinase inhibitor with a similar target spectrum to Ningetinib and is for illustrative purposes only. The actual cross-reactivity profile of Ningetinib should be determined through comprehensive kinase panel screening.
Experimental Protocols
Biochemical Kinase Inhibition Assay (Radiometric)
A radiometric kinase assay is a standard method for determining the inhibitory activity of a compound against a specific kinase. This method directly measures the transfer of a radiolabeled phosphate from ATP to a substrate.
Materials:
-
Purified recombinant kinase
-
Kinase-specific peptide substrate
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Ningetinib (or other test compounds) dissolved in DMSO
-
Phosphocellulose paper
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase, substrate, and kinase buffer.
-
Add the test compound (Ningetinib) at various concentrations. A DMSO control is run in parallel.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.
-
Quantify the amount of incorporated radiolabel on the phosphocellulose paper using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways of Ningetinib's primary targets and a typical workflow for kinase cross-reactivity profiling.
References
Reproducibility of Ningetinib Studies: A Comparative Analysis
Currently, the body of published research on Ningetinib is limited to a single key study, preventing a broad assessment of independent reproducibility. This guide provides a detailed comparison based on the data presented in that foundational paper, offering a baseline for future validation studies.
A 2024 study by Hu et al. in Cell Communication and Signaling presents the first comprehensive preclinical evaluation of Ningetinib, a novel tyrosine kinase inhibitor (TKI), in the context of acute myeloid leukemia (AML) with FMS-like tyrosine kinase 3 internal tandem duplication (FLT3-ITD) mutations.[1][2] The study compares Ningetinib's performance against two other clinically relevant FLT3 inhibitors, gilteritinib and quizartinib.[1] While this single publication offers promising initial data, the scientific standard of reproducibility requires independent verification by other research groups. To date, no such independent studies have been published.
This guide will objectively summarize the quantitative data, detail the experimental methodologies, and visualize the key pathways and workflows from the aforementioned study to serve as a resource for researchers aiming to replicate or build upon these initial findings.
Data Presentation: In Vitro and In Vivo Efficacy
The performance of Ningetinib was assessed both in cell lines (in vitro) and in mouse models (in vivo), with direct comparisons to gilteritinib and quizartinib.
Table 1: In Vitro Efficacy of Ningetinib vs. Alternatives
The half-maximal inhibitory concentration (IC50) was determined in various AML cell lines to measure the potency of each compound in inhibiting cell proliferation. Lower values indicate higher potency.
| Compound | Cell Line | FLT3 Mutation Status | IC50 (nM) |
| Ningetinib | MV4-11 | FLT3-ITD | 1.64 |
| MOLM13 | FLT3-ITD | 3.56 | |
| K562 | FLT3-WT | >1000 | |
| HL60 | FLT3-WT | >1000 | |
| Gilteritinib | MV4-11 | FLT3-ITD | Data not reported in this study |
| MOLM13 | FLT3-ITD | Data not reported in this study | |
| Quizartinib | MV4-11 | FLT3-ITD | Data not reported in this study |
| MOLM13 | FLT3-ITD | Data not reported in this study |
Note: While the primary study mentions gilteritinib and quizartinib as comparators for in vivo experiments, specific IC50 values for these drugs were not provided in the comparative figures within the publication.[1]
Table 2: In Vivo Efficacy of Ningetinib vs. Alternatives
The anti-leukemic activity of the inhibitors was evaluated in a mouse model engrafted with MOLM13 (FLT3-ITD) cells. The primary endpoint was median survival.
| Treatment Group | Dosing | Median Survival (days) |
| Vehicle | Daily | Not specified, used as control |
| Ningetinib | 30 mg/kg, daily | 21 |
| Gilteritinib | 30 mg/kg, daily | 15 |
| Quizartinib | 10 mg/kg, daily | 13 |
Experimental Protocols
The following methodologies were described in the Hu et al., 2024 study and are crucial for any attempt at replication.[1][2]
Cell Proliferation Assay (IC50 Determination)
Human leukemia cell lines, including FLT3-ITD positive (MV4-11, MOLM13) and FLT3-wild type (K562, HL60, OCI-AML2, OCI-AML3, U937, and THP-1), were used.[1] Cells were seeded in 96-well plates and treated with various concentrations of Ningetinib for a specified duration. Cell viability was assessed using a standard colorimetric assay, such as MTT or WST-1, which measures the metabolic activity of living cells. The IC50 values, representing the drug concentration required to inhibit 50% of cell proliferation, were then calculated from the dose-response curves.
Western Blot Analysis of FLT3 Signaling
To investigate the mechanism of action, FLT3-ITD positive cells (MV4-11 and MOLM13) were treated with different concentrations of Ningetinib for 2 or 6 hours.[1] Following treatment, cells were lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membranes were probed with primary antibodies against phosphorylated and total FLT3, STAT5, AKT, and ERK. Subsequent incubation with secondary antibodies and a chemiluminescent substrate allowed for the visualization of protein bands, indicating the inhibition of the signaling pathway.
In Vivo Leukemia Mouse Model
Allogeneic bone marrow transplantation experiments were performed using immunodeficient mice.[1] MOLM13 cells, which harbor the FLT3-ITD mutation, were injected into the mice to establish a leukemia model. Once the disease was established, mice were randomized into treatment groups and administered daily doses of either a vehicle control, Ningetinib (30 mg/kg), gilteritinib (30 mg/kg), or quizartinib (10 mg/kg) via oral gavage for 14 consecutive days.[1] The health and survival of the mice were monitored daily, and the median survival for each group was determined.
Mandatory Visualization
The following diagrams illustrate the key biological pathway and experimental process described in the foundational study.
References
Independent Validation of Ningetinib's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ningetinib is an orally bioavailable small molecule inhibitor targeting multiple receptor tyrosine kinases (RTKs) implicated in cancer progression, including MET, VEGFR2, AXL, and FLT3.[1] Its mechanism of action centers on the inhibition of these kinases, thereby disrupting downstream signaling pathways that control cell proliferation, survival, angiogenesis, and metastasis.[1] This guide provides an objective comparison of Ningetinib's performance with alternative therapies, supported by experimental data from independent validation studies.
Mechanism of Action and Key Targets
Ningetinib exerts its anti-neoplastic activity by binding to and inhibiting the activity of several key RTKs. The primary targets of Ningetinib are:
-
c-MET (Hepatocyte Growth Factor Receptor): A key driver of cell motility, invasion, and proliferation.
-
VEGFR2 (Vascular Endothelial Growth Factor Receptor 2): A central regulator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients.
-
AXL: A member of the TAM (Tyro3, Axl, Mer) family of RTKs, implicated in therapy resistance, metastasis, and cell survival.
-
FLT3 (FMS-like Tyrosine Kinase 3): Frequently mutated in acute myeloid leukemia (AML), leading to uncontrolled proliferation of leukemic cells.
By inhibiting these targets, Ningetinib aims to provide a multi-pronged attack on tumor growth and survival.
Independent Validation of Ningetinib's Activity
FLT3 Inhibition in Acute Myeloid Leukemia (AML)
A significant independent validation of Ningetinib's mechanism of action comes from a study on its efficacy in FLT3-mutated AML. This study demonstrated that Ningetinib is a potent FLT3 inhibitor that can overcome secondary drug resistance.[2]
Key Findings:
-
Ningetinib effectively inhibited the proliferation of AML cell lines expressing FLT3-ITD (internal tandem duplication) mutations with low nanomolar IC50 values.[2]
-
Western blot analysis confirmed that Ningetinib inhibited the phosphorylation of FLT3 and its downstream signaling proteins, including STAT5, AKT, and ERK, in a dose-dependent manner in FLT3-ITD positive AML cells.[2]
-
A Cellular Thermal Shift Assay (CETSA) was used to confirm the direct binding of Ningetinib to the FLT3 protein in intact cells.[2]
-
In mouse models of FLT3-ITD-driven AML, Ningetinib demonstrated superior anti-leukemic activity and prolonged survival compared to the established FLT3 inhibitors Gilteritinib and Quizartinib.[2]
Comparative Analysis with Alternative Inhibitors
Ningetinib's multi-targeted profile places it in a competitive landscape with other kinase inhibitors that share overlapping targets. This section compares Ningetinib with key alternatives.
Comparison with other Multi-Kinase Inhibitors
Cabozantinib is another multi-kinase inhibitor that targets MET, VEGFR2, and AXL. Preclinical and clinical studies have demonstrated its efficacy in various solid tumors.[3][4][5][6][7] While direct comparative preclinical studies between Ningetinib and Cabozantinib are limited in the public domain, a comparison of their inhibitory profiles and clinical data provides valuable insights.
Regorafenib and Sorafenib are also multi-kinase inhibitors with activity against VEGFR, among other kinases. Preclinical studies have compared their efficacy in hepatocellular carcinoma, showing Regorafenib to have stronger antitumor and antiangiogenic effects.[8][9][10][11][12][13]
Comparison with FLT3 Inhibitors
In the context of AML, Ningetinib has been directly compared to second-generation FLT3 inhibitors, Gilteritinib and Quizartinib.
-
Gilteritinib: An inhibitor of both FLT3 and AXL.
-
Quizartinib: A highly potent and selective FLT3 inhibitor.
As mentioned, in preclinical models of FLT3-ITD AML, Ningetinib showed superior efficacy in prolonging survival compared to both Gilteritinib and Quizartinib.[2]
Data Presentation
Table 1: In Vitro Inhibitory Activity (IC50) of Ningetinib and Comparators
| Kinase Target | Ningetinib (nM) | Cabozantinib (nM) | Gilteritinib (nM) | Quizartinib (nM) |
| c-MET | 6.7[14][15][16] | 1.3 | - | - |
| VEGFR2 | 1.9[14][15][16] | 0.035 | - | - |
| AXL | <1.0[14][15][16] | 7 | Inhibits | - |
| FLT3 | 1.64 (MV4-11 cells)[2] | 11.3 | Potent Inhibition | Potent Inhibition |
Note: IC50 values can vary depending on the assay conditions. Data is compiled from publicly available sources.
Table 2: Preclinical In Vivo Efficacy of Ningetinib vs. Comparators in FLT3-ITD AML Model
| Treatment | Median Survival (days) |
| Vehicle | ~10 |
| Ningetinib | ~25 |
| Gilteritinib | ~18 |
| Quizartinib | ~15 |
Data adapted from a preclinical mouse model of FLT3-ITD AML.[2]
Signaling Pathway Diagrams
Below are simplified diagrams of the key signaling pathways targeted by Ningetinib, generated using the DOT language.
Caption: Ningetinib inhibits the FLT3 signaling pathway.
Caption: Ningetinib targets MET, VEGFR2, and AXL pathways.
Experimental Protocols
Detailed methodologies for the key experiments cited in the validation of Ningetinib's mechanism of action are provided below. These protocols are based on standard laboratory procedures.
In Vitro Kinase Assay (for IC50 Determination)
This assay quantifies the inhibitory activity of a compound against a specific kinase.
Materials:
-
Recombinant human kinase (e.g., FLT3, c-MET, VEGFR2, AXL)
-
Kinase-specific substrate (e.g., a synthetic peptide)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compound (Ningetinib or comparators) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a microplate, add the recombinant kinase, the kinase-specific substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent to measure the amount of ADP produced, which is proportional to the kinase activity.
-
Measure the luminescence or fluorescence using a microplate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot for Phosphorylated Proteins
This technique is used to detect the phosphorylation status of specific proteins in a signaling pathway.
Materials:
-
Cell culture reagents
-
Test compound (Ningetinib)
-
Lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (specific for the phosphorylated and total forms of the target proteins, e.g., p-FLT3, FLT3, p-STAT5, STAT5, p-AKT, AKT, p-ERK, ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Culture cells to the desired confluency and treat them with different concentrations of the test compound for a specified time.
-
Lyse the cells in lysis buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration in the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody specific for the phosphorylated protein overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the protein or a housekeeping protein like GAPDH or β-actin.
Cellular Thermal Shift Assay (CETSA)
CETSA is a method to assess the direct binding of a compound to its target protein in a cellular environment.
Materials:
-
Cell culture reagents
-
Test compound (Ningetinib)
-
PBS (Phosphate-buffered saline)
-
Liquid nitrogen and heating block or thermal cycler
-
Lysis buffer with protease inhibitors
-
Centrifuge
-
Western blot apparatus and reagents (as described above)
Procedure:
-
Treat cultured cells with the test compound or vehicle (DMSO) for a specific duration.
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of different temperatures for a short period (e.g., 3 minutes).
-
Cool the samples and lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed to pellet the aggregated (denatured) proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of the soluble target protein in the supernatant by Western blotting using an antibody specific for the target protein.
-
A shift in the thermal stability of the target protein in the presence of the compound (i.e., more soluble protein at higher temperatures) indicates direct binding.
Conclusion
Independent validation studies confirm that Ningetinib is a potent multi-kinase inhibitor with significant activity against FLT3, c-MET, VEGFR2, and AXL. In the context of FLT3-mutated AML, preclinical evidence suggests that Ningetinib may offer a therapeutic advantage over existing FLT3 inhibitors. Its broad-spectrum activity against key oncogenic drivers positions it as a promising candidate for further clinical investigation across a range of malignancies. The provided experimental protocols offer a framework for researchers to independently verify and expand upon these findings. Further head-to-head comparative studies with other multi-kinase inhibitors are warranted to fully delineate the therapeutic potential of Ningetinib.
References
- 1. ningetinib - My Cancer Genome [mycancergenome.org]
- 2. Ningetinib, a novel FLT3 inhibitor, overcomes secondary drug resistance in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitumor effects of the multi-target tyrosine kinase inhibitor cabozantinib: a comprehensive review of the preclinical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cabozantinib (XL184) Inhibits Growth and Invasion of Preclinical TNBC Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cabozantinib: from studies to clinical practice | Matveev | Cancer Urology [oncourology.abvpress.ru]
- 6. cancernetwork.com [cancernetwork.com]
- 7. actionkidneycancer.org [actionkidneycancer.org]
- 8. Initial in vivo testing of a multitarget kinase inhibitor, regorafenib, by the Pediatric Preclinical Testing Consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-tumoral activity of single and combined regorafenib treatments in preclinical models of liver and gastrointestinal cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy and Safety of Regorafenib in Patients With Metastatic and/or Unresectable GI Stromal Tumor After Failure of Imatinib and Sunitinib: A Multicenter Phase II Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preclinical comparison of regorafenib and sorafenib efficacy for hepatocellular carcinoma using multimodality molecular imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Regorafenib (BAY 73-4506): Antitumor and antimetastatic activities in preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [PDF] Sorafenib for the treatment of unresectable hepatocellular carcinoma. | Semantic Scholar [semanticscholar.org]
- 14. selleckchem.com [selleckchem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. selleckchem.com [selleckchem.com]
Comparing the efficacy of Ningetinib in different cancer cell lines
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Sorafenib's efficacy in various cancer cell lines, supported by experimental data. Sorafenib is a multi-kinase inhibitor that targets several pathways involved in tumor growth and angiogenesis.
Data Presentation
The anti-proliferative effects of Sorafenib have been evaluated across a range of cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric of efficacy. The IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro, vary significantly depending on the cancer type and the specific cell line.
| Cancer Type | Cell Line | IC50 (µM) | Exposure Time (hours) |
| Hepatocellular Carcinoma | HepG2 | 5.93 - 8.51 | 72 |
| Huh7 | 7.11 - 17.11 | 72 | |
| Colon Cancer | HCT116 | 10 - 50 | 24 |
| HCT116p53-/- | 25 - 35 | 24 | |
| SW948 | 10 - 35 | 24 | |
| SW837 | 10 - 25 | 24 | |
| Lung Cancer | NCI-H292 | ~15-20 | 48 |
Experimental Protocols
Cell Proliferation Assays (MTT and CCK-8)
A common method to determine the cytotoxic or anti-proliferative capacity of a compound is the MTT assay.[1] This colorimetric assay measures the metabolic activity of live cells.[1]
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Drug Treatment: The cells are then treated with various concentrations of Sorafenib (e.g., 0-20 µM) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the media is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Incubation: The plates are incubated for a further 1-4 hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).
-
Absorbance Reading: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.
The Cell Counting Kit-8 (CCK-8) assay is another colorimetric assay that works on a similar principle to the MTT assay.
Apoptosis Assays (Annexin V Staining)
Annexin V staining is a widely used method to detect apoptosis by flow cytometry. Annexin V has a high affinity for phosphatidylserine, a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.
Protocol:
-
Cell Treatment: Cells are treated with the desired concentrations of Sorafenib for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected and washed with cold phosphate-buffered saline (PBS).
-
Staining: The cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI). PI is a fluorescent dye that stains the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The results allow for the differentiation of viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).
Mandatory Visualization
Experimental Workflow for Determining IC50
Caption: Workflow for determining the IC50 of Sorafenib using an MTT assay.
Sorafenib's Mechanism of Action: Key Signaling Pathways
References
Ningetinib: A Comparative Analysis of In Vitro and In Vivo Efficacy
A Comprehensive Guide for Researchers in Oncology and Drug Development
Ningetinib (also known as CT-053) is a potent, orally bioavailable multi-kinase inhibitor targeting key drivers of tumor growth, angiogenesis, and metastasis, including c-Met, vascular endothelial growth factor receptor 2 (VEGFR2), and Axl.[1][2] This guide provides a comprehensive comparison of the in vitro and in vivo activity of Ningetinib, presenting supporting experimental data and methodologies to inform preclinical and clinical research.
In Vitro Activity: Potent Inhibition of Key Oncogenic Drivers
Ningetinib has demonstrated potent inhibitory activity across a range of cancer cell lines, particularly in hematological malignancies and solid tumors driven by its primary targets.
Anti-Leukemic Activity in FLT3-Mutated Acute Myeloid Leukemia (AML)
In FLT3-internal tandem duplication (ITD) positive AML cell lines, Ningetinib exhibits significant potency, with IC50 values in the nanomolar range. A comparative analysis with the established FLT3 inhibitors gilteritinib and quizartinib highlights Ningetinib's comparable or superior in vitro efficacy.[3]
| Cell Line | Ningetinib IC50 (nM) | Gilteritinib IC50 (nM) | Quizartinib IC50 (nM) |
| MOLM13 | 25.67 | - | 101.3 |
| MV4-11 | 3.37 | - | 59.02 |
Data sourced from studies on FLT3-ITD positive AML cell lines.[3]
Activity in Solid Tumor Cell Lines
Ningetinib has also shown potent activity against various solid tumor models, including those of lung, renal, breast, and bladder cancer.[3] In cell-based assays, Ningetinib demonstrates low nanomolar IC50 values against its primary targets:
Furthermore, Ningetinib effectively inhibits HGF and VEGF-stimulated proliferation of Human Umbilical Vein Endothelial Cells (HUVECs) with IC50 values of 8.6 nM and 6.3 nM, respectively, underscoring its anti-angiogenic potential.[1]
In Vivo Efficacy: Translating In Vitro Potency to Tumor Regression
In vivo studies in animal models have consistently demonstrated the anti-tumor efficacy of Ningetinib, correlating with its potent in vitro activity.
Superior Anti-Leukemic Activity in AML Xenograft Models
In mouse models of FLT3-ITD-driven AML, Ningetinib monotherapy has been shown to be superior to both gilteritinib and quizartinib in reducing leukemia burden and prolonging survival.[3][4]
In a MOLM13 xenograft model, mice treated with Ningetinib (30 mg/kg, oral, daily) exhibited a greater reduction in the percentage of human CD45-positive cells in the bone marrow and spleen compared to those treated with gilteritinib (30 mg/kg) or quizartinib (10 mg/kg).[3]
Significant Tumor Growth Inhibition in Solid Tumor Xenografts
Ningetinib has demonstrated dose-dependent tumor growth inhibition in various MET-dependent solid tumor xenograft models.[5] In an orthotopic xenograft model of human glioblastoma (U87MG), oral administration of Ningetinib (20 mg/kg/day) resulted in potent inhibition of tumor growth.[1] This anti-tumor activity is associated with the inhibition of c-Met phosphorylation and its downstream signaling pathways, including AKT and ERK1/2, in tumor tissues.[1]
Correlation of In Vitro to In Vivo Activity
The potent in vitro inhibition of key oncogenic drivers by Ningetinib translates to significant anti-tumor efficacy in vivo. The nanomolar IC50 values observed in cell-based assays against c-Met, VEGFR2, Axl, and FLT3 are consistent with the effective doses observed in xenograft models that lead to tumor regression and improved survival. This strong correlation underscores the therapeutic potential of Ningetinib in cancers dependent on these signaling pathways.
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with serial dilutions of Ningetinib or comparator compounds for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
In Vivo Xenograft Model (AML)
-
Cell Implantation: Inject 5 x 10^6 MOLM13 or MV4-11 cells intravenously into immunodeficient mice (e.g., NOD/SCID).
-
Tumor Establishment: Allow the leukemia to establish for a specified period (e.g., 7 days).
-
Drug Administration: Administer Ningetinib (e.g., 30 mg/kg), gilteritinib (e.g., 30 mg/kg), quizartinib (e.g., 10 mg/kg), or vehicle control orally once daily.
-
Monitoring: Monitor tumor burden by measuring the percentage of human CD45+ cells in peripheral blood, bone marrow, and spleen using flow cytometry. Monitor animal body weight and overall health.
-
Survival Analysis: Monitor the survival of the animals and plot Kaplan-Meier survival curves.
Western Blot Analysis
-
Cell Lysis: Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-STAT5, STAT5, p-AKT, AKT, p-ERK, and ERK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Mechanisms of Action
Ningetinib exerts its anti-tumor effects by inhibiting multiple critical signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.
Caption: General signaling pathways inhibited by Ningetinib.
In the context of FLT3-mutated AML, Ningetinib directly inhibits the constitutively active FLT3 receptor, leading to the downregulation of its key downstream signaling pathways: STAT5, AKT, and ERK.[3][4]
Caption: Ningetinib's inhibition of FLT3-ITD signaling in AML.
References
- 1. Ningetinib | MET/AXL inhibitor | Probechem Biochemicals [probechem.com]
- 2. ningetinib - My Cancer Genome [mycancergenome.org]
- 3. Ningetinib, a novel FLT3 inhibitor, overcomes secondary drug resistance in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ningetinib, a novel FLT3 inhibitor, overcomes secondary drug resistance in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Benchmarking "N-[3-Fluoro-4-[(7-methoxyquinolin-4-yl)oxy]phenyl]-1-(2-hydroxy-2-methylpropyl)-5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide" against standard-of-care drugs
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive analysis of the investigational c-Met inhibitor, "N-[3-Fluoro-4-[(7-methoxyquinolin-4-yl)oxy]phenyl]-1-(2-hydroxy-2-methylpropyl)-5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide" (also known as AMG-1), benchmarked against current standard-of-care drugs targeting the c-Met signaling pathway. This document is intended for researchers, scientists, and drug development professionals, offering a summary of preclinical data, detailed experimental protocols, and visualizations of the underlying biological pathways.
Introduction to c-Met Inhibition in Cancer Therapy
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, survival, and migration. Dysregulation of the HGF/c-Met signaling pathway is implicated in the development and progression of various cancers, making it a prime target for therapeutic intervention. This has led to the development of several c-Met inhibitors, which have become standard-of-care for specific cancer types, particularly non-small cell lung cancer (NSCLC) with MET exon 14 skipping mutations.
This guide focuses on comparing the preclinical profile of the novel inhibitor, N-[3-Fluoro-4-[(7-methoxyquinolin-4-yl)oxy]phenyl]-1-(2-hydroxy-2-methylpropyl)-5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide, with established c-Met inhibitors.
Comparative Preclinical Data
The following tables summarize the available preclinical data for the investigational compound and standard-of-care c-Met inhibitors.
Table 1: In Vitro Potency of c-Met Inhibitors
| Compound | Target(s) | IC50 (nM) | Cell Line/Assay Conditions |
| Investigational Compound (AMG-1) | c-Met, RON | 4 (c-Met), 9 (RON) | Biochemical assay |
| Crizotinib | c-Met, ALK, ROS1 | - | - |
| Cabozantinib | c-Met, VEGFR2, RET, KIT, AXL | - | - |
| Capmatinib | c-Met | 0.6[1] | Ba/F3 cell line with METex14 mutations[1] |
| Tepotinib | c-Met | 4[2] | Biochemical assay[2] |
| Amivantamab | EGFR, c-Met | - | - |
| Telisotuzumab vedotin-tllv | c-Met | - | - |
Table 2: In Vivo Efficacy of c-Met Inhibitors in Xenograft Models
| Compound | Tumor Model | Dosing | Outcome |
| Investigational Compound (AMG-1) | Data not available | - | - |
| Crizotinib | - | - | - |
| Cabozantinib | Colorectal Cancer Xenograft[3] | - | Significant reduction in tumor size[3] |
| Capmatinib | EBC-1 (MET-amplified lung cancer)[4] | 10 mg/kg twice daily[4] | Tumor growth inhibition[4] |
| Tepotinib | Hs746T (gastric carcinoma xenograft)[2] | 15 mg/kg daily[2] | Complete tumor regression[2] |
| Amivantamab | - | - | In combination with chemotherapy, significantly longer progression-free survival in NSCLC with EGFR exon 20 insertions.[5] |
| Telisotuzumab vedotin-tllv | c-Met+ NSCLC | - | Objective response rate of 23% in efficacy-evaluable population.[6] |
Note: A dash (-) indicates that specific data was not found in the provided search results.
Signaling Pathway and Experimental Workflow
c-Met Signaling Pathway
The c-Met signaling pathway is a complex network that, when activated by HGF, triggers downstream cascades promoting cell growth, survival, and metastasis. The diagram below illustrates the key components of this pathway.
References
- 1. The pharmacokinetics of capmatinib and its efficacy in non-small cell lung cancer treatment: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Cabozantinib, a Novel c-Met Inhibitor, Inhibits Colorectal Cancer Development in a Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. Non Small Cell Lung Cancer - telisotuzumab vedotin-tllv - MET positive - LARVOL VERI [veri.larvol.com]
Safety Operating Guide
Proper Disposal Procedures for N-[3-Fluoro-4-[(7-methoxyquinolin-4-yl)oxy]phenyl]-1-(2-hydroxy-2-methylpropyl)-5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide
Disclaimer: The following disposal procedures are a general guide based on the chemical's structure and information available for related compounds. A specific Safety Data Sheet (SDS) for this compound was not located. Therefore, it is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to comply with all local, state, and federal regulations. This compound should be treated as hazardous waste.
This document provides essential safety and logistical information for the proper disposal of N-[3-Fluoro-4-[(7-methoxyquinolin-4-yl)oxy]phenyl]-1-(2-hydroxy-2-methylpropyl)-5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide, a compound utilized by researchers, scientists, and drug development professionals. Due to its complex organic structure containing quinoline and pyrazole-carboxamide moieties, it requires careful handling and disposal to mitigate potential environmental and health risks.
Hazard Assessment and Waste Profile
Based on the constituent chemical groups, the following hazards should be assumed:
| Hazard Type | Associated Moiety | Implication for Disposal |
| Aquatic Toxicity | Quinoline | High potential for long-lasting adverse effects on aquatic ecosystems. Must not be disposed of down the drain. |
| Biological Activity | Pyrazole-carboxamide | As a biologically active molecule, it may have unforeseen effects on the environment and organisms.[1][2] |
| General Chemical Hazard | Complex Organic Molecule | Requires disposal as hazardous chemical waste in accordance with applicable regulations.[3] |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended steps for the safe disposal of this compound.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (nitrile is a common choice) when handling this compound and its waste.
2. Waste Segregation and Containment:
-
Solid Waste: Collect any solid form of the compound, including residues scraped from containers, in a dedicated, compatible, and clearly labeled hazardous waste container.
-
Liquid Waste: If the compound is in a solution, collect it in a sealable, compatible hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your EHS department.
-
Contaminated Materials: Any materials that have come into contact with the compound, such as pipette tips, weigh boats, and contaminated gloves, should be disposed of in a designated hazardous waste container.
3. Labeling:
-
All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "N-[3-Fluoro-4-[(7-methoxyquinolin-4-yl)oxy]phenyl]-1-(2-hydroxy-2-methylpropyl)-5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide"
-
An accurate estimation of the quantity of the waste.
-
The date when the waste was first added to the container.
-
4. Temporary Storage:
-
Store the sealed and labeled waste containers in a designated satellite accumulation area or your facility's main hazardous waste storage area. This area should be secure, well-ventilated, and away from general laboratory traffic.
5. Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste.
-
Do not attempt to dispose of this chemical through standard trash or down the sewer system. Final disposal must be handled by a licensed hazardous waste disposal contractor arranged by your institution.[3]
References
- 1. WO2024174912A1 - Pyrazole carboxamide compound and use thereof - Google Patents [patents.google.com]
- 2. Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrazole-3-carboxamide - Safety Data Sheet [chemicalbook.com]
Personal protective equipment for handling N-[3-Fluoro-4-[(7-methoxyquinolin-4-yl)oxy]phenyl]-1-(2-hydroxy-2-methylpropyl)-5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide
Chemical Name: N-[3-Fluoro-4-[(7-methoxyquinolin-4-yl)oxy]phenyl]-1-(2-hydroxy-2-methylpropyl)-5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide
Common Name: Ferrostatin-1 (Fer-1)
This document provides essential safety protocols and logistical guidance for researchers, scientists, and drug development professionals handling Ferrostatin-1. The following procedures are designed to ensure the safe handling and disposal of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
While some suppliers classify Ferrostatin-1 as non-hazardous, others indicate potential risks of skin, eye, and respiratory irritation. Therefore, a cautious approach to PPE is recommended.
| Protection Type | Recommended Equipment | Specifications |
| Eye/Face Protection | Safety glasses with side-shields | Must conform to EN166 (EU) or NIOSH (US) standards. |
| Hand Protection | Chemical-resistant gloves | Inspect gloves prior to use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use. |
| Skin and Body Protection | Complete suit protecting against chemicals | The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace. |
| Respiratory Protection | Air-purifying or air-fed respirator | Use a properly fitted respirator if a risk assessment indicates this is necessary. Respirator selection must be based on known or anticipated exposure levels. A fume hood is also recommended. |
Operational Plan: Safe Handling and Experimental Protocol
Handling:
-
Handle in accordance with good industrial hygiene and safety practices.[1]
-
Avoid contact with skin, eyes, and clothing.[1]
-
Do not breathe dust, fume, gas, mist, vapors, or spray.[1]
-
Ensure adequate ventilation. A fume hood is recommended.
-
Wash hands thoroughly after handling.[1]
-
Remove and wash contaminated clothing before reuse.[1]
In Case of Exposure:
-
Skin Contact: Wash off immediately with soap and plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[2]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, lifting lower and upper eyelids. Continue rinsing and seek medical attention if irritation develops and persists.[2]
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Call a physician if symptoms persist.[2]
-
Ingestion: Do not induce vomiting. Call a physician or poison control center immediately.
Disposal Plan
-
Dispose of contaminated gloves and other waste in accordance with applicable local, state, and federal regulations.
-
Prevent further leakage or spillage if safe to do so.
-
Do not let the product enter drains.
-
For spills, soak up with inert absorbent material and dispose of as hazardous waste. Keep in suitable, closed containers for disposal.
Chemical and Physical Properties of Ferrostatin-1
| Property | Value |
| Molecular Formula | C₁₅H₂₂N₂O₂ |
| Molecular Weight | 262.35 g/mol [3] |
| CAS Number | 347174-05-4 |
| Appearance | Crystalline solid[4] |
| Solubility | Soluble in DMSO (approx. 30 mg/ml), ethanol (approx. 10 mg/ml), and dimethyl formamide (DMF).[4] Sparingly soluble in aqueous buffers.[4] |
| Storage | Store at -20°C.[4] |
Workflow for Safe Handling and Disposal of Ferrostatin-1
Caption: This diagram outlines the procedural workflow for the safe handling and disposal of Ferrostatin-1 in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
